2-Chloroethane-1,1-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2/c3-1-2(4)5/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCPBNVAQSUDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166517 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-56-0 | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Ethanediol, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethane-1,1-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Chloroethane-1,1-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 2-Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate. This geminal diol is a stable hydrate due to the electron-withdrawing effect of the adjacent chlorine atom. This document outlines the primary synthetic routes, detailed experimental protocols, and methods for characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound (ClCH₂CH(OH)₂) is the hydrated form of chloroacetaldehyde. Unlike the unstable hydrates of many simple aldehydes, the presence of the electron-withdrawing chlorine atom stabilizes the geminal diol structure.[1] This compound serves as a valuable intermediate in organic synthesis and is of interest in the study of reaction mechanisms. This guide details its preparation and analytical characterization for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be achieved through several pathways. The most common methods involve the direct hydration of chloroacetaldehyde or the chlorination of suitable precursors.
Synthesis via Hydration of Chloroacetaldehyde
The most direct route to this compound is the hydration of chloroacetaldehyde.[2] This reaction is an equilibrium process that heavily favors the formation of the stable geminal diol in the presence of water.
Caption: Equilibrium between Chloroacetaldehyde and its Hydrate.
Synthesis from Ethylene Glycol and Thionyl Chloride
A common laboratory-scale synthesis involves the reaction of ethylene glycol with thionyl chloride. This method proceeds via a chlorosulfite intermediate.[1]
Caption: Synthesis of this compound from Ethylene Glycol.
Synthesis via Oxidation of Glycerol α-Monochlorohydrin
This compound can also be prepared by the oxidation of glycerol α-monochlorohydrin using periodic acid.[3]
Experimental Protocols
Protocol 1: Hydration of Chloroacetaldehyde
Materials:
-
Chloroacetaldehyde (handle with care, toxic and corrosive)
-
Deionized water
Procedure:
-
In a fume hood, carefully add chloroacetaldehyde to an equal molar amount of deionized water in a round-bottom flask with stirring.
-
The reaction is exothermic; maintain the temperature below 30°C using an ice bath.
-
Stir the mixture for 30 minutes. The product, this compound, is formed in solution and can be used directly for many applications. For isolation, proceed to purification.
Protocol 2: Synthesis from Ethylene Glycol and Thionyl Chloride
Materials:
-
Ethylene glycol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (optional, as a catalyst and acid scavenger)
Procedure:
-
In a fume hood, dissolve ethylene glycol (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. A small amount of pyridine can be added to catalyze the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The reaction mixture will form a precipitate (pyridinium hydrochloride if pyridine is used). Filter the mixture and wash the solid with anhydrous diethyl ether.
-
The filtrate contains the product. The solvent can be carefully removed under reduced pressure to yield crude this compound.
Purification: Crude this compound can be purified by vacuum distillation.[3] It is a colorless crystalline solid.
Characterization
Due to the equilibrium with its anhydrous form in solution and during some analytical techniques, characterization requires careful consideration of the sample preparation and measurement conditions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₅ClO₂ | [4] |
| Molecular Weight | 96.51 g/mol | [4] |
| Appearance | Colorless crystalline solid | [5] |
| Boiling Point | 142.4°C at 760 mmHg | [6] |
| Density | 1.412 g/cm³ | [6] |
| Flash Point | 39.9°C | [6] |
| Refractive Index | 1.473 | [6] |
| Vapor Pressure | 2.27 mmHg at 25°C | [6] |
Spectroscopic Data
Experimental spectroscopic data for pure this compound is not widely available in the literature. The following data is a combination of information for the anhydrous form, related compounds, and expected values for the diol.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to show characteristic signals for the chloromethyl and the geminal diol protons and carbons. In D₂O, the hydroxyl protons will exchange and may not be observed or will appear as a broad singlet.
-
¹H NMR (Expected):
-
δ ~3.5-4.0 ppm (s, 2H, -CH₂Cl)
-
δ ~5.5-6.0 ppm (t, 1H, -CH(OH)₂)
-
δ ~5.0-6.0 ppm (d, 2H, -CH(OH)₂)
-
-
¹³C NMR (Expected):
-
δ ~45-50 ppm (-CH₂Cl)
-
δ ~90-95 ppm (-CH(OH)₂)
-
¹H and ¹³C NMR Data for Chloroacetaldehyde Diethyl Acetal (a related compound): [7]
-
¹H NMR (300 MHz, CDCl₃): δ 1.17 (t, 6H), 3.44 (d, 2H), 3.53 (m, 2H), 3.64 (m, 2H), 4.56 (t, 1H).
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong, broad absorption for the O-H stretching of the hydroxyl groups and a characteristic C-Cl stretching band.
-
Expected IR Absorptions:
-
3200-3600 cm⁻¹ (broad, strong, O-H stretch)
-
2850-3000 cm⁻¹ (C-H stretch)
-
1000-1200 cm⁻¹ (C-O stretch)
-
600-800 cm⁻¹ (C-Cl stretch)
-
4.2.3. Mass Spectrometry (MS)
Under typical electron ionization (EI) mass spectrometry conditions, geminal diols are often unstable and may dehydrate to the corresponding aldehyde. Therefore, the mass spectrum of this compound may show a prominent peak corresponding to the molecular ion of chloroacetaldehyde (m/z 78/80 for ³⁵Cl/³⁷Cl isotopes). Chemical ionization (CI) or other soft ionization techniques may be more suitable for observing the molecular ion of the diol.
Caption: Expected Fragmentation of this compound in MS.
Stability and Handling
This compound is a stable crystalline solid. However, it exists in equilibrium with chloroacetaldehyde in aqueous solutions. Anhydrous chloroacetaldehyde is known to polymerize on standing.[5] The compound is toxic and corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Conclusion
References
- 1. env.go.jp [env.go.jp]
- 2. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 6. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]
- 7. Chloroacetaldehyde diethyl acetal(621-62-5) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Chloroethane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 2-chloroethane-1,1-diol (CAS No: 15873-56-0), also known as chloroacetaldehyde hydrate. Given the relative scarcity of extensive experimental data for this specific compound, this guide also draws upon data from its anhydrous form, chloroacetaldehyde, and its more heavily halogenated analogue, chloral hydrate, to provide a thorough understanding for research and development purposes.
Chemical and Physical Properties
This compound is the geminal diol hydrate of chloroacetaldehyde. The presence of an electron-withdrawing chlorine atom on the adjacent carbon significantly stabilizes the hydrate form compared to the hydrate of acetaldehyde.[1] It is a crucial intermediate in various chemical syntheses and is noted for its reactivity.[1]
Tabulated Physicochemical Data
Quantitative data for this compound is limited. The following tables summarize available experimental and computed data. For comparison, data for the related and more extensively studied compound, chloral hydrate (2,2,2-trichloro-1,1-ethanediol), is also provided where relevant.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 15873-56-0 | [1][2][3] |
| Molecular Formula | C₂H₅ClO₂ | [2][3] |
| Molecular Weight | 96.51 g/mol | [1][2][3] |
| Density | 1.412 g/cm³ | [2] |
| Boiling Point | 142.4 °C at 760 mmHg | [2] |
| Flash Point | 39.9 °C | [2] |
| Vapor Pressure | 2.27 mmHg at 25 °C | [2] |
| Refractive Index | 1.473 | [2] |
Table 2: Computed Properties of this compound
| Property | Value | Source |
| XLogP3-AA | -0.4 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Polar Surface Area | 40.46 Ų | [2] |
| Exact Mass | 95.99780 g/mol | [2] |
Table 3: Comparative Properties of Chloral Hydrate (for reference)
| Property | Value | Source |
| CAS Number | 302-17-0 | [4] |
| Molecular Formula | C₂H₃Cl₃O₂ | [5] |
| Molecular Weight | 165.40 g/mol | [4][5] |
| Melting Point | 57 °C | [4][5] |
| Boiling Point | 98 °C (decomposes) | [4][5] |
| Density | 1.9081 g/cm³ | [5] |
| Solubility in Water | Very soluble (8.3 g/mL) | [5][6] |
Stability and Decomposition
This compound exists in equilibrium with its corresponding aldehyde, chloroacetaldehyde, in the presence of water.[1] The anhydrous form, chloroacetaldehyde, is unstable and prone to polymerization upon standing.[7] The hydrate is significantly more stable and is the form typically encountered in aqueous solutions.[7]
Heating this compound will drive the equilibrium back towards the anhydrous aldehyde and water, leading to decomposition. A similar, well-documented phenomenon occurs with chloral hydrate, which decomposes into chloral and water upon boiling.[4][5]
The C-Cl bond in the hydrated form is susceptible to reductive cleavage, making it a point of interest in mechanistic studies.[1]
Caption: Equilibrium and decomposition pathway of this compound.
Experimental Protocols and Methodologies
Synthesis Methodologies
Several primary routes for the formation of chloroacetaldehyde and its hydrate have been reported:
-
Chlorination of Vinyl Derivatives:
-
From Vinyl Chloride: The chlorination of aqueous vinyl chloride yields hydrated chloroacetaldehyde and HCl.[5]
-
ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CH(OH)₂ + HCl
-
-
From Vinyl Acetate: Reacting chlorine with vinyl acetate in water at room temperature can produce a concentrated solution of chloroacetaldehyde.[6]
-
-
Chlorination of Ethylene Glycol Derivatives:
-
A primary pathway involves the targeted chlorination of ethylene glycol or its derivatives.[1] The reaction of ethylene glycol derivatives with thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane is an effective method.[1]
-
Key Parameters: Maintaining low temperatures (below 10°C) is crucial to minimize decomposition of the diol. Anhydrous conditions are necessary to prevent the hydrolysis of thionyl chloride.[1]
-
-
Oxidation of Glycerol α-Monochlorohydrin:
-
The oxidation of glycerol α-monochlorohydrin using periodic acid is a reported method for preparing chloroacetaldehyde hydrate.[8]
-
Caption: Overview of synthetic routes to this compound.
Handling and Storage
Given that this compound is the hydrate of the toxic and reactive chloroacetaldehyde, stringent safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[4] All manipulations should be performed in a certified fume hood to avoid inhalation of vapors.[1]
-
Storage: Store in a cool, well-ventilated place, away from heat, open flames, and sources of ignition.[9] Containers should be tightly closed. For the anhydrous form, storage under an inert gas like nitrogen is recommended.[4]
-
Incompatibilities: Keep away from incompatible substances. While specific incompatibilities for the diol are not listed, those for chloroacetaldehyde include strong oxidizing agents and strong bases.
Reactivity and Use in Synthesis
Being bifunctional, this compound (as its aldehyde form) is a versatile precursor for the synthesis of many heterocyclic compounds.[5][7] A notable example is its condensation with thiourea derivatives to form aminothiazoles, a reaction historically used in the production of sulfathiazole.[5]
Caption: Synthetic utility of this compound.
Conclusion
This compound is a reactive chemical intermediate of significant interest in synthetic organic chemistry. While it is more stable than its anhydrous aldehyde counterpart, care must be taken in its handling and storage due to its inherent reactivity and toxicity. The provided data, compiled from available literature and databases, offers a foundational understanding for researchers. Further experimental characterization is warranted to fully elucidate its properties and expand its synthetic applications.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]
- 3. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. chemcess.com [chemcess.com]
- 7. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.chemservice.com [cdn.chemservice.com]
Technical Guide: Toxicology and Safety Data for 2-Chloroethane-1,1-diol
Introduction
2-Chloroethane-1,1-diol is a geminal diol, a class of compounds that are often unstable and exist in equilibrium with their corresponding aldehydes. In this case, this compound is the hydrated form of chloroacetaldehyde. Due to the scarcity of direct data, this guide will focus on the toxicology and safety profiles of three key structurally and metabolically related compounds:
-
Chloroethane: A simple chlorinated hydrocarbon.
-
1,2-Dichloroethane: A chlorinated hydrocarbon with two chlorine atoms.
-
2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate): A geminal diol with three chlorine atoms, which is structurally very similar.
The toxicological profiles of these compounds can provide insights into the potential hazards associated with this compound.
Safety Precautions and Handling
Based on the general properties of related chlorinated hydrocarbons, the following safety protocols are essential when handling this compound in a laboratory setting:
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and chemical safety goggles to prevent skin and eye contact.
-
Ventilation: All work should be conducted in a well-ventilated laboratory, preferably within a fume hood, to minimize the risk of inhalation of any potential vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep containers tightly closed.
Toxicological Data Summary (Surrogate Compounds)
The following tables summarize the available quantitative toxicological data for the selected surrogate compounds. This data should be interpreted with caution and is not a direct representation of the toxicity of this compound.
Table 1: Acute Toxicity Data for Surrogate Compounds
| Compound | Test Species | Route of Exposure | LD50/LC50 | Reference |
| Chloroethane | Mouse | Inhalation | 56,860 ppm (2-hour) | [1] |
| Rat | Inhalation | No deaths at 19,000 ppm (4-hour) | [1] | |
| 1,2-Dichloroethane | Rat | Oral | 670 mg/kg | [2] |
| 2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate) | Rat | Oral | 479 mg/kg | [3] |
Table 2: Genotoxicity and Carcinogenicity of Surrogate Compounds
| Compound | Genotoxicity Findings | Carcinogenicity Findings | Reference |
| Chloroethane | Mutagenic in vitro (HPRT assay in CHO cells). No in vivo genotoxicity detected in UDS and micronucleus assays in mice. | Clear evidence of carcinogenicity in female mice (uterine carcinomas) at 15,000 ppm. Not carcinogenic in rats. | [4][5][6][7] |
| 1,2-Dichloroethane | Genotoxic in multiple test systems, inducing DNA adducts, gene mutations, and chromosomal aberrations. | Carcinogenic in rats and mice, inducing various tumors including fibromas, adenocarcinomas, and mesotheliomas. | [2][8] |
| 2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate) | Shall not be classified as germ cell mutagenic. | Shall not be classified as carcinogenic. | [3] |
Table 3: Reproductive and Developmental Toxicity of Surrogate Compounds
| Compound | Effects on Reproduction and Development | Reference |
| Chloroethane | No consistent changes in estrous cyclicity or serum sex hormone concentrations in mice exposed to 15,000 ppm. | [6] |
| 1,2-Dichloroethane | Induces reproductive toxicity in male mice, including reduced sperm concentration and increased malformation. | [9] |
| 1,1,1-Trichloroethane | No significant effects on reproduction or development in mice exposed via drinking water. | [10] |
Experimental Protocols (Surrogate Compounds)
Detailed experimental methodologies for the toxicological assessment of chlorinated hydrocarbons are crucial for data interpretation and future study design. Below are representative protocols based on studies of surrogate compounds.
In Vitro Genotoxicity: HPRT Assay with Chloroethane
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Exposure: Cells were exposed to various concentrations of chloroethane gas in specially designed chambers. Exposures were conducted with and without the addition of a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The frequency of mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus was determined by assessing the ability of cells to grow in the presence of the purine analog 6-thioguanine.
-
Reference: [4]
In Vivo Carcinogenicity Bioassay: Inhalation Exposure to Chloroethane
-
Test Species: F344 rats and B6C3F1 mice.
-
Exposure: Animals were exposed to 15,000 ppm chloroethane via whole-body inhalation for 6 hours per day, 5 days per week, for up to two years.
-
Endpoints: Survival, body weight changes, clinical signs of toxicity, and histopathological examination of all major organs and tissues for neoplastic and non-neoplastic lesions.
In Vivo Reproductive Toxicity Study: Inhalation Exposure to 1,2-Dichloroethane
-
Test Species: Male NIH Swiss mice.
-
Exposure: Mice were exposed to 0, 100, 350, and 700 mg/m³ of 1,2-dichloroethane by inhalation for 6 hours/day for 1 or 4 weeks.
-
Endpoints: Body weight, testis weight, sperm concentration and morphology, histopathology of the testes, and molecular analysis of key signaling proteins (e.g., CREB, CREM).
-
Reference: [9]
Potential Mechanisms and Signaling Pathways (Surrogate Compounds)
Understanding the mechanisms of toxicity for related compounds can help predict the potential biological effects of this compound.
Metabolic Activation of Chloroethane
Chloroethane is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to acetaldehyde. Acetaldehyde is a known carcinogen and is thought to be a key intermediate in the carcinogenicity of chloroethane.
Caption: Metabolic activation of Chloroethane to Acetaldehyde by CYP2E1.
Reproductive Toxicity Pathway of 1,2-Dichloroethane
Studies on 1,2-dichloroethane suggest that it may induce reproductive toxicity by inhibiting the CREM/CREB signaling pathway, which is crucial for spermatogenesis. This inhibition leads to apoptosis in testicular cells.
Caption: Proposed pathway for 1,2-Dichloroethane-induced reproductive toxicity.
Conclusion
While specific toxicological data for this compound is currently lacking, the information available for structurally related compounds such as chloroethane, 1,2-dichloroethane, and chloral hydrate provides valuable preliminary insights into its potential hazards. Based on these surrogate compounds, this compound should be handled with care, assuming potential for acute toxicity, genotoxicity, and carcinogenicity. Further research is imperative to definitively characterize the toxicological and safety profile of this compound to ensure its safe handling and use in research and development.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Chloroethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carcinogenicity and chronic toxicity in rats and mice exposed by inhalation to 1,2-dichloroethane for two years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Genotoxicity studies with chloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of chloroethane toxicity and carcinogenicity including a comparison with bromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. A review of the genotoxicity of 1,2-dichloroethane (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2-Dichloroethane Induces Reproductive Toxicity Mediated by the CREM/CREB Signaling Pathway in Male NIH Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 1,2-dichloroethane and 1,1,1-thichloroethane in drinking water on reproduction and development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo and In Vitro Studies of 2-Chloroethane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethane-1,1-diol, the hydrated form of chloroacetaldehyde, is a reactive metabolite of the industrial solvent 1,2-dichloroethane. Its significance in toxicology and pharmacology stems from its role as a potent alkylating agent, contributing to the cellular damage and carcinogenicity observed with 1,2-dichloroethane exposure. This technical guide provides a comprehensive overview of the in vivo and in vitro studies of this compound, with a focus on its synthesis, metabolic pathways, toxicological profile, and mechanisms of action. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of toxicological data. Furthermore, this guide includes visualizations of the pertinent metabolic and signaling pathways to facilitate a deeper understanding of its biological interactions.
Chemical Properties and Synthesis
This compound (CAS RN: 15873-56-0) exists in equilibrium with its aldehyde form, chloroacetaldehyde (CAS RN: 107-20-0). In aqueous solutions, the hydrated gem-diol form is favored.[1] Anhydrous chloroacetaldehyde is a colorless liquid with a pungent odor, while the hydrate is a crystalline solid.[1][2]
Synthesis of this compound (Chloroacetaldehyde Hydrate)
A common laboratory-scale synthesis involves the chlorination of aqueous vinyl chloride.[1]
Experimental Protocol: Synthesis via Chlorination of Vinyl Chloride
Materials:
-
Vinyl chloride gas
-
Chlorine gas
-
Deionized water
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
Procedure:
-
Bubble vinyl chloride gas through deionized water in the reaction vessel at a controlled temperature, typically around 20°C.
-
Simultaneously, introduce chlorine gas into the aqueous solution. Maintain a concentration of chloroacetaldehyde below 5% to minimize the formation of 1,1,2-trichloroethane.[2]
-
The reaction proceeds as follows: ClCH=CH₂ + Cl₂ + H₂O → ClCH₂CH(OH)₂ + HCl.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., gas chromatography of the dehydrated product).
-
Upon completion, the resulting aqueous solution contains this compound. The product can be used in this form for many applications or purified further.
Metabolism of 1,2-Dichloroethane to this compound
The primary route of in vivo formation of this compound is through the metabolism of 1,2-dichloroethane. This process involves two main pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione (GSH) by glutathione S-transferases.
Cytochrome P450-Mediated Oxidation
The cytochrome P450 system, particularly the CYP2E1 isoform, oxidizes 1,2-dichloroethane to 2-chloroacetaldehyde.[3] This aldehyde then rapidly hydrates to form this compound.
Glutathione S-transferase-Mediated Conjugation
Glutathione S-transferases catalyze the conjugation of 1,2-dichloroethane with glutathione, leading to the formation of S-(2-chloroethyl)glutathione. This conjugate can then undergo further metabolism to yield chloroacetaldehyde.
Toxicological Profile
The toxicity of this compound is largely attributed to its aldehyde form, chloroacetaldehyde, which is a highly reactive electrophile that can form adducts with cellular macromolecules, including DNA and proteins.
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 89 mg/kg | |
| LD50 | Mouse | Oral | 82 mg/kg | |
| EC50 (2h) | Rat Hepatocytes | In vitro | 300 µM | [4] |
In Vivo Toxicity
Direct in vivo toxicity studies on this compound are limited. However, studies on its precursor, 1,2-dichloroethane, provide insights into its potential effects. Inhalation and oral exposure to 1,2-dichloroethane in rodents have been shown to cause damage to the liver, kidneys, and central nervous system.[5]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (General Guideline)
Animals:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Equal numbers of males and females
-
Number: At least 10 animals per sex per group
Dosing:
-
Administer 1,2-dichloroethane (as a precursor to this compound) via gavage or in drinking water for 90 consecutive days.
-
Include a control group and at least three dose levels to establish a dose-response relationship.
-
The highest dose should elicit signs of toxicity but not cause excessive mortality. The lowest dose should ideally be a no-observed-adverse-effect level (NOAEL).
Observations:
-
Monitor animals daily for clinical signs of toxicity, morbidity, and mortality.
-
Record body weight and food/water consumption weekly.
-
At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
-
Conduct hematology and clinical chemistry analyses.
In Vitro Cytotoxicity
In vitro studies have demonstrated that chloroacetaldehyde induces cytotoxicity through oxidative stress, depletion of glutathione, and disruption of calcium homeostasis.[4][6]
Experimental Protocol: LDH Cytotoxicity Assay
Materials:
-
Cultured cells (e.g., rat hepatocytes, human renal proximal tubule cells)
-
96-well plates
-
Chloroacetaldehyde solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of chloroacetaldehyde for a predetermined exposure time (e.g., 2, 24, or 48 hours).
-
Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
At the end of the exposure period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Mechanisms of Action: Signaling Pathway Perturbation
A key mechanism of chloroacetaldehyde-induced toxicity is the disruption of intracellular calcium signaling.
Inhibition of Na+/Ca2+ Exchanger
Studies in human renal proximal tubule cells have shown that chloroacetaldehyde induces a sustained increase in intracellular free calcium ([Ca²⁺]i).[6] This effect is attributed to the inhibition of the Na⁺/Ca²⁺ exchanger, a crucial mechanism for calcium extrusion from the cell.[6] This inhibition appears to be dependent on Protein Kinase A (PKA) signaling.[6]
Experimental Protocol: Measurement of Intracellular Calcium with Fura-2 AM
Materials:
-
Cultured cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (to aid solubilization) in HBS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBS to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Record a baseline fluorescence ratio (F340/F380) before adding chloroacetaldehyde.
-
Add chloroacetaldehyde to the cells and continue to record the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
An increase in the F340/F380 ratio indicates an increase in intracellular calcium.
-
Conclusion
This compound, a key metabolite of 1,2-dichloroethane, exhibits significant cytotoxicity primarily through the actions of its aldehyde form, chloroacetaldehyde. Its ability to act as an alkylating agent and disrupt critical cellular processes, such as calcium homeostasis, underscores its importance in the toxicology of chlorinated hydrocarbons. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of this compound and to develop strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the in vivo toxicokinetics and dose-response relationships of this compound itself, independent of its precursor.
References
- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. NTP technical report on the toxicity studies of 1,2-Dichloroethane (Ethylene Dichloride) in F344/N Rats, Sprague Dawley Rats, Osborne-Mendel Rats, and B6C3F1 Mice (Drinking Water and Gavage Studies) (CAS No. 107-06-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
spectroscopic analysis of 2-Chloroethane-1,1-diol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic properties of 2-chloroethane-1,1-diol, the hydrate of chloroacetaldehyde. While geminal diols are often transient intermediates, the presence of the electron-withdrawing chloro group at the adjacent position provides this compound with a degree of stability, making it an accessible subject for analytical characterization. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside standardized experimental protocols for its analysis.
Predicted Spectroscopic Data
Due to the equilibrium nature of geminal diols, obtaining pure experimental spectra can be challenging. The following data is a combination of theoretical predictions and extrapolations from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted based on the known chemical shifts of related structures, such as chloroacetaldehyde and chloroethane. The presence of two hydroxyl groups on a single carbon significantly influences the electronic environment of the neighboring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Notes |
| ¹H | ~3.6 | Doublet | J ≈ 5 Hz | Signal corresponds to the two protons of the chloromethyl group (Cl-CH₂). The coupling would be with the methine proton. |
| ¹H | ~5.2 | Triplet | J ≈ 5 Hz | Signal for the methine proton (-CH(OH)₂), coupled to the two protons of the chloromethyl group. |
| ¹H | Broad, variable | Singlet | - | The two hydroxyl protons (-OH) are expected to produce a broad singlet, the position of which is highly dependent on solvent and concentration. |
| ¹³C | ~50 | - | - | Predicted chemical shift for the chloromethyl carbon (-CH₂Cl). |
| ¹³C | ~90 | - | - | Predicted chemical shift for the diol carbon (-CH(OH)₂). The two electronegative oxygen atoms cause a significant downfield shift. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the characteristic stretching frequencies of the hydroxyl groups.
Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Anharmonic Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | ~3450 | Strong, Broad |
| O-H Stretch (Free) | ~3650 | Medium, Sharp |
| C-H Stretch | 2850-3000 | Medium |
| C-O Stretch | ~1065 | Strong |
| C-Cl Stretch | ~740 | Medium |
Data based on predicted values.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show fragmentation patterns characteristic of chlorinated compounds and alcohols. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 96/98 | [C₂H₅ClO₂]⁺ | Molecular ion (M⁺). The M+2 peak at m/z 98 will have approximately one-third the intensity of the M⁺ peak at m/z 96. |
| 78/80 | [C₂H₃ClO]⁺ | Loss of a water molecule (H₂O). |
| 61 | [CH(OH)₂]⁺ | Cleavage of the C-C bond. |
| 49/51 | [CH₂Cl]⁺ | Cleavage of the C-C bond. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents may lead to the exchange of the hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Integrate the signals to determine proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing (typically to TMS at 0 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Film (Neat): If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
KBr Pellet (Solid): If the sample is a solid, grind a small amount with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the major absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common choice for small molecules. Electrospray Ionization (ESI) may also be used.
-
Acquisition:
-
Introduce the sample into the ion source. For EI, this typically involves a direct insertion probe or a GC inlet. For ESI, the sample is introduced via direct infusion or through an LC system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu).
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.
Visualizations
The following diagrams illustrate the key chemical relationships and the general workflow for the spectroscopic analysis of this compound.
Caption: Formation and decomposition of this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of 2-Chloroethane-1,1-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroethane-1,1-diol. Due to a lack of specific quantitative solubility data in publicly available literature, this document infers the solubility of this compound in various common laboratory solvents based on its chemical structure and the established principles of gem-diol chemistry. Detailed experimental protocols for determining the solubility of a compound are provided to enable researchers to generate precise quantitative data. Additionally, this guide includes diagrams illustrating the key chemical equilibrium of this compound and a general workflow for solubility determination.
Introduction
This compound, also known as chloroacetaldehyde hydrate, is a geminal diol. Geminal diols are organic compounds containing two hydroxyl groups bonded to the same carbon atom. While many gem-diols are unstable and exist in equilibrium with their corresponding aldehyde or ketone, the presence of electron-withdrawing groups can stabilize the diol form.[1][2] In this compound, the electron-withdrawing chlorine atom stabilizes the gem-diol structure, making it more stable than the hydrate of acetaldehyde.[2][3] Understanding the solubility of this compound is crucial for its application in organic synthesis, mechanistic studies, and pharmaceutical development.
Predicted Solubility of this compound
The presence of two hydroxyl groups and a chlorine atom on a short two-carbon chain confers a high degree of polarity to the this compound molecule. This polarity is the primary determinant of its solubility in various solvents. The principle of "like dissolves like" suggests that polar compounds will dissolve in polar solvents, while non-polar compounds will dissolve in non-polar solvents.[4][5]
Based on its structure, this compound is expected to be readily soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with polar solvents like water, alcohols, and acetone.[5][6]
Data Presentation
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions based on chemical principles and not experimentally determined quantitative values.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Highly Soluble | The two hydroxyl groups can form strong hydrogen bonds with water molecules.[5] |
| Ethanol (C₂H₅OH) | Polar Protic | Highly Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, similar to the diol.[5] |
| Methanol (CH₃OH) | Polar Protic | Highly Soluble | Methanol's high polarity and hydrogen bonding capacity will readily solvate the diol.[5] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor for the diol's hydroxyl groups.[6] |
| Diethyl Ether ((C₂H₅)₂O) | Slightly Polar | Sparingly Soluble | Diethyl ether has low polarity and can only act as a hydrogen bond acceptor, leading to weaker interactions.[5] |
| Hexane (C₆H₁₄) | Non-polar | Insoluble | As a non-polar solvent, hexane cannot form significant favorable interactions with the highly polar diol.[4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8]
Objective:
To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[8]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[8]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[7]
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance (or other response) of the standard solutions and the diluted sample solution using the analytical instrument.
-
Construct a calibration curve by plotting the response of the standards against their concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as g/100 mL or mol/L.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of the chemistry and experimental determination of the solubility of this compound.
Caption: A logical workflow for the experimental determination of solubility.
Caption: The reversible equilibrium between chloroacetaldehyde and its hydrate.
Conclusion
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. enamine.net [enamine.net]
- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
Degradation Pathways of 2-Chloroethane-1,1-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethane-1,1-diol, the hydrated form of chloroacetaldehyde, is a reactive intermediate of significant interest in toxicology and drug development. It is notably a metabolite of the anticancer drug ifosfamide, where its formation is linked to undesirable side effects.[1] Understanding the degradation pathways of this geminal diol is crucial for elucidating its mechanisms of toxicity and for the development of strategies to mitigate its adverse effects. This technical guide provides a comprehensive overview of the core degradation pathways of this compound, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
In aqueous environments, this compound exists in equilibrium with its dehydrated form, chloroacetaldehyde.[2] The degradation of this compound is therefore intrinsically linked to the metabolic fate of chloroacetaldehyde, which is a highly reactive and electrophilic compound.[1] The primary routes of its biotransformation involve enzymatic oxidation and conjugation with glutathione.
Core Degradation Pathways
The degradation of this compound proceeds through two primary pathways following its dehydration to chloroacetaldehyde:
-
Oxidation to Chloroacetic Acid: This pathway is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). It represents a major detoxification route, as chloroacetic acid is generally less toxic than its aldehyde precursor.[3]
-
Conjugation with Glutathione (GSH): Chloroacetaldehyde can react with glutathione, a key intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). This conjugation is another significant detoxification mechanism.[3]
These pathways are critical in determining the intracellular concentration and, consequently, the toxicity of chloroacetaldehyde.
Quantitative Data on Degradation
The following tables summarize the available quantitative data related to the degradation of chloroacetaldehyde, the key intermediate in the degradation of this compound.
Table 1: Hydrolysis and Reaction Kinetics of Chloroacetaldehyde
| Parameter | Value | Conditions | Reference |
| Hydrolysis Rate | 2 x 10⁻⁶ to 5 x 10⁻⁶ /hour | 37 °C | [2] |
| Equilibrium Constant (with Monochloramine) | 1.87 x 10³ M⁻¹ | Aqueous solution | [4] |
Table 2: Enzymatic Degradation Kinetics of Chloroacetaldehyde
| Enzyme | Substrate | Kinetic Parameter | Value | Organism/System | Reference |
| Aldehyde Dehydrogenase | Chloroacetaldehyde | K_m | 160 µM | Xanthobacter autotrophicus GJ10 | [5] |
Experimental Protocols
Detailed experimental protocols are essential for studying the degradation of this compound. Below are methodologies for key experiments.
Protocol 1: In Vitro Degradation Assay of Chloroacetaldehyde by Aldehyde Dehydrogenase
This protocol is designed to quantify the enzymatic oxidation of chloroacetaldehyde to chloroacetate by ALDH.
Materials:
-
Purified aldehyde dehydrogenase (commercially available or isolated)
-
Chloroacetaldehyde solution (freshly prepared)
-
NAD⁺ solution
-
Potassium phosphate buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NAD⁺, and the ALDH enzyme solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known concentration of chloroacetaldehyde to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.[6]
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (K_m and V_max), the assay should be repeated with varying concentrations of chloroacetaldehyde.
-
A substrate blank, containing all components except the enzyme, should be run to account for any non-enzymatic reduction of NAD⁺.[6]
Protocol 2: Analysis of Glutathione Conjugation of Chloroacetaldehyde
This protocol outlines a method to study the formation of the glutathione conjugate of chloroacetaldehyde, which can be catalyzed by Glutathione S-transferases (GSTs).
Materials:
-
Purified GSTs (commercially available or isolated)
-
Chloroacetaldehyde solution
-
Reduced glutathione (GSH) solution
-
Phosphate buffer (pH 6.5-7.5)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector
-
Quenching solution (e.g., trichloroacetic acid)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, and the GST enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding chloroacetaldehyde.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the remaining chloroacetaldehyde and the formed glutathione conjugate.[7]
-
The identity of the conjugate can be confirmed by LC-MS analysis.
-
Kinetic parameters can be determined by measuring the initial rates of conjugate formation at different substrate concentrations.
Visualizing Degradation and Cellular Impact
The following diagrams, generated using Graphviz, illustrate the core degradation pathways and the cellular impact of this compound and its reactive intermediate, chloroacetaldehyde.
Caption: Core degradation pathways of this compound.
Caption: Workflow for Aldehyde Dehydrogenase activity assay.
Caption: Mechanisms of Chloroacetaldehyde-induced cellular toxicity.
Conclusion
The degradation of this compound is a critical process that dictates its toxicological profile. The primary detoxification pathways involve its conversion to chloroacetaldehyde, which is then metabolized by aldehyde dehydrogenase to the less toxic chloroacetic acid or conjugated with glutathione. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the kinetics and mechanisms of these degradation pathways. A thorough understanding of these processes is paramount for the development of therapeutic strategies to counteract the toxicity associated with compounds that metabolize to this compound. Further research is warranted to fully elucidate the kinetic parameters of each degradation step and to explore the potential for modulating these pathways to enhance detoxification.
References
- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Chloroacetaldehyde Dehydrogenase Involved in 1,2-Dichloroethane Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of enzyme kinetics and glutathione conjugates of chlortetracycline and chloroacetanilides using liquid chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
2-Chloroethane-1,1-diol as a reactive intermediate in organic chemistry.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethane-1,1-diol, the hydrate of chloroacetaldehyde, is a significant yet often transient reactive intermediate in organic synthesis. Its importance stems from the electrophilic nature of the corresponding aldehyde and the stability of the gem-diol structure, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom.[1] This guide provides a comprehensive overview of the formation, reactivity, and synthetic applications of this compound, with a focus on its role in the construction of heterocyclic scaffolds and its relevance to medicinal chemistry. While less extensively studied than its analogue, chloral hydrate, this compound serves as a valuable model for understanding the principles governing the stability and reactivity of geminal diols.[1]
Formation of this compound
The primary routes to the formation of this compound involve the hydration of chloroacetaldehyde and the direct halogenation of ethylene glycol derivatives.
Hydration of Chloroacetaldehyde
In aqueous media, chloroacetaldehyde exists in equilibrium with its hydrated form, this compound. The presence of the electron-withdrawing chlorine atom significantly shifts the equilibrium towards the gem-diol, making it more stable and accessible for study compared to the hydrate of acetaldehyde.[1]
Experimental Protocol: In-situ Generation via Hydration
A detailed experimental protocol for the in-situ generation of this compound is as follows:
-
Materials: Chloroacetaldehyde (commercially available as a ~50% aqueous solution), deionized water.
-
Procedure: For reactions requiring the in-situ formation of this compound, the commercially available aqueous solution of chloroacetaldehyde is typically used directly. The concentration of the diol can be assumed to be in equilibrium with the aldehyde in the aqueous medium. For specific concentration requirements, dilution with deionized water can be performed.
-
Monitoring: The formation and concentration of this compound in solution can be monitored using in-situ NMR spectroscopy, observing the characteristic shifts for the gem-diol protons and carbon.[2][3][4][5][6]
Chlorination of Ethylene Glycol Derivatives
Direct halogenation of ethylene glycol or its derivatives provides another pathway to this compound. This method involves the replacement of a hydroxyl group with a chlorine atom.[1]
Experimental Protocol: Synthesis from Ethylene Glycol
A representative procedure for the synthesis of this compound from ethylene glycol is outlined below:
-
Materials: Ethylene glycol, thionyl chloride (SOCl₂), anhydrous dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve ethylene glycol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and hydrochloric acid produced.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in the literature due to its nature as a reactive intermediate. However, some key properties can be inferred or are available from computational studies.
| Property | Value/Description | Source |
| Molecular Formula | C₂H₅ClO₂ | [7] |
| Molecular Weight | 96.51 g/mol | [7] |
| Appearance | Expected to be a colorless liquid or solid | Inferred |
| Boiling Point | 142.4 °C at 760 mmHg (Predicted) | [7] |
| Flash Point | 39.9 °C (Predicted) | [7] |
| Vapor Pressure | 2.27 mmHg at 25 °C (Predicted) | [7] |
| Refractive Index | 1.473 (Predicted) | [7] |
| Hydration Equilibrium Constant (Khyd) of Chloroacetaldehyde | pKhydration of -1.6 | [8] |
Spectroscopic Data:
-
NMR Spectroscopy: Specific NMR data for isolated this compound is scarce. However, in-situ NMR studies of chloroacetaldehyde in water would reveal characteristic signals for the methine and methylene protons of the diol. The 13C NMR chemical shift for the diol carbon is expected to be in the range of 90-100 ppm, typical for alkyl gem-diols.
-
Mass Spectrometry: Mass spectrometric analysis of this compound would likely show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would involve the loss of water and chlorine. GC-MS is a suitable technique for analyzing the reaction products of this intermediate.[9][10]
Reactivity and Synthetic Applications
This compound, as the hydrated form of chloroacetaldehyde, is a key intermediate in reactions where chloroacetaldehyde is used in aqueous or protic solvents. Its bifunctional nature, possessing both a reactive C-Cl bond and hydroxyl groups, allows for a variety of subsequent transformations.
Synthesis of Heterocyclic Compounds
A major application of this compound (generated in-situ from chloroacetaldehyde) is in the synthesis of heterocyclic compounds, particularly aminothiazoles.
Hantzsch Thiazole Synthesis:
The reaction of chloroacetaldehyde (and thus its hydrate) with thiourea is a classic method for the synthesis of 2-aminothiazole, a valuable scaffold in medicinal chemistry.[11][12][13][14]
Experimental Protocol: Synthesis of 2-Aminothiazole
-
Materials: Chloroacetaldehyde (50% aqueous solution), thiourea, water.
-
Procedure:
-
Dissolve thiourea in water in a round-bottom flask.
-
Slowly add the aqueous solution of chloroacetaldehyde to the thiourea solution with stirring.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the 2-aminothiazole.
-
Filter the solid product, wash it with cold water, and dry it.
-
-
Purification: The crude 2-aminothiazole can be recrystallized from a suitable solvent like ethanol.
Pictet-Spengler Reaction
The electrophilic nature of the carbonyl group in chloroacetaldehyde suggests the potential for its hydrate, this compound, to participate as an intermediate in Pictet-Spengler reactions. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[15][16][17][18][19] While direct evidence for the involvement of this compound is not extensively documented, its in-situ formation from chloroacetaldehyde in protic solvents makes it a plausible intermediate in such syntheses.
Role in Drug Development
While this compound itself is not a therapeutic agent, its precursor, chloroacetaldehyde, is a building block in the synthesis of several pharmaceutical compounds.[20][21] The reactions often proceed in aqueous or alcoholic media where the diol is the predominant reactive species. The synthesis of sulfathiazole, an early antibiotic, and various other heterocyclic drugs involves the use of chloroacetaldehyde, highlighting the indirect but crucial role of its hydrated form.[11] The development of synthetic routes to complex molecules often leverages the reactivity of such versatile intermediates.
Visualizations
Formation of this compound
Caption: Synthetic pathways to this compound.
Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Proposed Role in Pictet-Spengler Reaction
Caption: Logical relationship in a proposed Pictet-Spengler reaction.
Conclusion
This compound serves as a pivotal reactive intermediate in organic synthesis, primarily in reactions involving its parent aldehyde, chloroacetaldehyde, in aqueous environments. Its enhanced stability due to the presence of the chlorine atom facilitates its participation in various transformations, most notably the synthesis of medicinally important heterocyclic compounds such as aminothiazoles. While its transient nature makes isolation and direct characterization challenging, understanding its formation and reactivity is crucial for designing and optimizing synthetic routes in both academic and industrial research, including the development of new pharmaceutical agents. Further investigation into the precise kinetics and thermodynamics of its reactions will undoubtedly provide deeper insights into the mechanisms of these important chemical transformations.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. agriculturejournals.cz [agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation into the Stability of 2-Chloroethane-1,1-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate, is a geminal diol of significant interest due to its relationship with the reactive aldehyde, chloroacetaldehyde. Understanding the intrinsic stability and potential decomposition pathways of this molecule is crucial for applications in organic synthesis, atmospheric chemistry, and pharmacology. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the stability of this compound. We will explore the key computational methodologies, analyze the conformational landscape and intramolecular interactions that govern its stability, and propose likely decomposition pathways based on theoretical calculations. All quantitative data from analogous systems are summarized for comparative analysis, and detailed computational protocols are provided.
Introduction
Geminal diols, once considered transient intermediates, are now recognized as stable entities under specific conditions, their stability often dictated by the electronic effects of neighboring substituents. This compound presents an interesting case study where the electron-withdrawing nature of the chlorine atom is expected to influence the stability of the diol moiety. Quantum chemical calculations offer a powerful toolkit to probe the energetic landscape of such molecules, providing insights that are often difficult to obtain through experimental means alone.
This guide will delve into the theoretical framework for assessing the stability of this compound. We will discuss the selection of appropriate computational methods and basis sets, the importance of conformational analysis to identify the most stable geometries, and the investigation of potential decomposition routes through the mapping of reaction potential energy surfaces.
Computational Methodologies
The accurate theoretical investigation of this compound relies on the selection of robust quantum chemical methods and appropriate basis sets. Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a good balance between accuracy and computational cost.
Recommended Computational Protocol
A reliable computational protocol for studying the stability of this compound would involve the following steps:
-
Geometry Optimization: The initial step involves finding the minimum energy structures (conformers) of the molecule. This is typically performed using a DFT functional, such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions like hydrogen bonding.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are essential. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).
-
Solvation Effects: To simulate the stability in a condensed phase, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed during geometry optimization and energy calculations.
A logical workflow for these calculations is depicted below.
Caption: A typical workflow for the quantum chemical analysis of molecular stability.
Conformational Stability and Intramolecular Interactions
The stability of this compound is intrinsically linked to its three-dimensional structure and the non-covalent interactions within the molecule. Conformational analysis is therefore a critical step in understanding its properties.
Rotational Isomers
Rotation around the C-C and C-O single bonds gives rise to various conformers. The relative stability of these conformers is determined by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. Theoretical studies on related diols, such as 1,2-ethanediol, have shown that gauche conformers are often stabilized by intramolecular hydrogen bonds between the two hydroxyl groups. In this compound, the presence of the chlorine atom introduces additional electrostatic and steric factors that will influence the preferred conformation.
Intramolecular Hydrogen Bonding
A key factor in the stability of many diols is the presence of intramolecular hydrogen bonds. In this compound, a hydrogen bond can form between one of the hydroxyl hydrogens and the oxygen of the other hydroxyl group, or potentially with the chlorine atom. Quantum chemical calculations can quantify the strength of these interactions through methods like Natural Bond Orbital (NBO) analysis. The presence of a strong intramolecular hydrogen bond would be indicated by a shortened H---O or H---Cl distance and a red-shift in the O-H vibrational frequency.
Potential Decomposition Pathways
Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions, including decomposition pathways. For this compound, two primary decomposition routes are plausible: dehydration to form chloroacetaldehyde and elimination of hydrogen chloride.
Dehydration
The dehydration of a geminal diol to its corresponding aldehyde is a common reaction. The mechanism of this reaction can be investigated by locating the transition state structure connecting the diol and the aldehyde plus a water molecule. The calculated activation energy for this process provides a measure of the kinetic stability of the diol with respect to dehydration.
Hydrogen Chloride Elimination
The presence of a chlorine atom suggests the possibility of HCl elimination. This could potentially proceed through a four-membered ring transition state, leading to the formation of glycolaldehyde or other products. Comparing the activation barriers for dehydration and HCl elimination will reveal the kinetically favored decomposition pathway.
The logical relationship for exploring these decomposition pathways is illustrated in the following diagram.
Caption: Potential unimolecular decomposition pathways of this compound.
Quantitative Data Summary
While specific, published high-level quantum chemical data for this compound is scarce, we can draw comparisons from theoretical studies on related molecules to provide context for the expected energetic and structural parameters. The following tables summarize calculated data for analogous systems.
Table 1: Calculated Relative Energies of 1,2-Ethanediol Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| g'Gg | MP2/6-311++G(d,p) | 0.00 |
| tGg' | MP2/6-311++G(d,p) | 0.45 |
| gGt | MP2/6-311++G(d,p) | 1.15 |
| tTt | MP2/6-311++G(d,p) | 2.80 |
Data adapted from studies on 1,2-ethanediol and are for illustrative purposes.
Table 2: Calculated Activation Barriers for Decomposition of Related Molecules
| Reaction | Molecule | Method/Basis Set | Activation Energy (kcal/mol) |
| Dehydration | 1,1-Ethanediol | CBS-QB3 | 35.2 |
| HCl Elimination | 1,2-Dichloroethane | G3(MP2) | 58.6 |
Data from computational studies on related molecules and are intended to provide a qualitative comparison.
Conclusion
Quantum chemical calculations provide a robust framework for a detailed investigation into the stability of this compound. Through the application of DFT and ab initio methods, it is possible to perform a thorough conformational analysis, identify key intramolecular interactions such as hydrogen bonding, and elucidate the most probable decomposition pathways. While a dedicated computational study on this specific molecule is yet to be widely published, the methodologies and insights gained from studies on analogous diols and chlorinated hydrocarbons offer a clear roadmap for such an investigation. The findings from these theoretical approaches are invaluable for guiding experimental work and for a deeper understanding of the chemical behavior of this important geminal diol in various scientific and industrial contexts. Future work should focus on a comprehensive computational study of this compound to provide precise quantitative data on its stability and reactivity.
Methodological & Application
Application Notes and Protocols for 2-Chloroethane-1,1-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloroethane-1,1-diol as a versatile reagent in organic synthesis. This geminal diol, the hydrate of chloroacetaldehyde, serves as a valuable building block for the synthesis of various heterocyclic compounds and other organic molecules. Its bifunctional nature, possessing both a reactive chlorine atom and hydroxyl groups, allows for a range of chemical transformations.
I. Introduction to this compound
This compound (also known as chloroacetaldehyde hydrate) is a stable, crystalline solid that is more conveniently handled than the volatile and reactive chloroacetaldehyde. The presence of the electron-withdrawing chlorine atom stabilizes the geminal diol structure, making it a readily accessible precursor for reactions where chloroacetaldehyde is the desired reactive species.[1] In solution, it exists in equilibrium with its aldehyde form, which is a highly electrophilic reagent and a potent alkylating agent. This reactivity makes it a key starting material for the synthesis of pharmaceuticals and other fine chemicals.[1]
II. Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound and its precursor/product analogs is presented below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |
| This compound | C₂H₅ClO₂ | 96.51 | 43-50 (decomposes) | 84 (decomposes) | ¹H NMR (D₂O): δ ~3.5–4.0 ppm (CH₂Cl), δ ~1.5–2.5 ppm (OH). IR (cm⁻¹): 3200–3600 (O-H), 550–750 (C-Cl). |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 | - |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 90-93 | 118-120 (20 mmHg) | - |
III. Synthetic Protocols
Detailed experimental protocols for the synthesis of this compound and its application in the preparation of a key heterocyclic compound are provided below.
This protocol describes the preparation of this compound via the chlorination of ethylene glycol using thionyl chloride. This method provides a direct route to the desired chlorohydrin.
Materials:
-
Ethylene glycol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place ethylene glycol (0.5 mol, 31.0 g) and pyridine (0.5 mol, 39.5 g) in 100 mL of anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (0.55 mol, 65.4 g) dropwise from the dropping funnel to the stirred solution over a period of 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-chloroethanol.
-
The 2-chloroethanol is then hydrated by the addition of a stoichiometric amount of water to form this compound, which can be purified by recrystallization.
Expected Yield: 70-80%
This protocol details the synthesis of 2-aminothiazole, a valuable intermediate in the pharmaceutical industry, from this compound and thiourea.[2]
Materials:
-
This compound (or monochloroacetaldehyde)
-
Thiourea
-
2-Propanol
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-neck distillation flask with thermometer, stirrer, and reflux condenser
Procedure:
-
In a 300 mL three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, combine this compound (0.28 mol, 27.0 g) and thiourea (0.27 mol, 20.6 g) in 200 mL of 2-propanol.[2]
-
Heat the reaction mixture to 60°C and maintain this temperature for 2.0 hours with continuous stirring.[2]
-
After the reaction is complete, gradually add sodium bicarbonate (0.30 mol, 25 g) to the reaction mixture and continue stirring at 60°C for 3 hours to neutralize the solution.[2]
-
After neutralization, allow the mixture to cool to room temperature.
-
Extract the product with diethyl ether (5 x 100 mL).[2]
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation to yield the crystalline product.
-
The crude 2-aminothiazole can be further purified by recrystallization from benzene to obtain a product with a purity of 99.9%.
Quantitative Data for 2-Aminothiazole Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (Diol:Thiourea) | ~1.04:1 | [2] |
| Solvent | 2-Propanol | [2] |
| Reaction Temperature | 60°C | [2] |
| Reaction Time | 2 hours | [2] |
| Purity (after recrystallization) | 99.9% | |
| Yield | 88.9% (based on thiourea) |
IV. Reaction Mechanisms and Workflows
The following diagrams illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of this compound from Ethylene Glycol.
Caption: Reaction mechanism for the synthesis of 2-Aminothiazole.
V. Safety and Handling
This compound is the hydrate of chloroacetaldehyde, which is a toxic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Disclaimer: The protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. All necessary safety precautions should be taken.
References
protocol for preparing 2-Chloroethane-1,1-diol solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of 2-Chloroethane-1,1-diol solutions for experimental use. Adherence to these guidelines is crucial to ensure the accuracy of experimental results and to maintain laboratory safety.
Introduction
This compound (CAS No: 15873-56-0), also known as chloroacetaldehyde hydrate, is a geminal diol that serves as a reactive intermediate in various chemical syntheses.[1][2] Its stability is intermediate between that of acetaldehyde hydrate and the highly stable chloral hydrate.[1] Proper preparation and handling of solutions containing this compound are essential due to its reactivity and potential hazards. These protocols are designed to provide a standardized procedure for preparing solutions of known concentrations for use in research and development.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for this compound is presented in the table below. This data should be reviewed carefully before handling the compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Chloroacetaldehyde hydrate, 2-Chloro-1,1-ethanediol | [2] |
| CAS Number | 15873-56-0 | [1][2] |
| Molecular Formula | C₂H₅ClO₂ | [2] |
| Molecular Weight | 96.51 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/solid | [3] (inferred) |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | [3][4] (inferred) |
| Storage | Store at 4°C under an inert atmosphere (e.g., N₂ or Ar) in a tightly sealed amber glass bottle. | [1] |
| Hazards | Potential for release of HCl vapors. May cause skin and eye irritation. | [1][5][6] |
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in a suitable solvent. Adjustments to the mass of the solute and volume of the solvent can be made to achieve the desired concentration and volume.
3.1. Materials and Equipment
-
This compound (solid or liquid)
-
Anhydrous solvent (e.g., deionized water, ethanol, or as required by the specific experiment)
-
Calibrated analytical balance
-
Volumetric flasks (Class A) and appropriate glassware
-
Pipettes and pipette tips
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coat, and safety goggles.[1]
3.2. Procedure
-
Pre-equilibration: Allow the container of this compound and the chosen solvent to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculations: To prepare a 100 mM (0.1 M) solution, calculate the required mass of this compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL (0.01 L) of a 100 mM solution: Mass (g) = 0.1 mol/L x 96.51 g/mol x 0.01 L = 0.09651 g
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of this compound into a clean, dry beaker.
-
Dissolution: Add a small amount of the chosen solvent to the beaker (approximately 50-70% of the final volume). Place a magnetic stir bar in the beaker and stir the mixture gently on a magnetic stirrer until the solid is completely dissolved.
-
Volume Adjustment: Quantitatively transfer the dissolved solution to a clean 10 mL volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Final Volume: Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a properly labeled amber glass bottle for storage. Include the name of the compound, concentration, solvent, preparation date, and your initials on the label. Store the solution at 4°C under an inert atmosphere.[1]
Safety Precautions
-
Always handle this compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of potentially harmful vapors, including HCl.[1]
-
Wear appropriate personal protective equipment, including nitrile gloves, a chemical-resistant lab coat, and safety goggles, to prevent skin and eye contact.[1]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6]
-
Dispose of waste materials according to institutional and local regulations for hazardous chemical waste.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for the preparation of this compound solutions.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.nl [fishersci.nl]
Application of 2-Chloroethane-1,1-diol in Physical Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethane-1,1-diol, the hydrate of chloroacetaldehyde, serves as a valuable model compound in physical organic chemistry for investigating the principles of reaction mechanisms, particularly those involving electrophilic centers and the stability of geminal diols. The presence of an electron-withdrawing chlorine atom significantly stabilizes the gem-diol form compared to the hydrate of acetaldehyde, making it more amenable to experimental study.[1] This stability provides a unique opportunity to explore the kinetics and thermodynamics of reactions involving this class of compounds.
These application notes provide a summary of the quantitative data available for this compound, detailed experimental protocols for its study, and visualizations of relevant chemical processes.
Data Presentation
The study of this compound in physical organic chemistry often revolves around the equilibrium of its formation from chloroacetaldehyde and its subsequent reactions.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Chloroacetaldehyde hydrate, 2-Chloro-1,1-ethanediol | [2] |
| CAS Number | 15873-56-0 | [1][3] |
| Molecular Formula | C₂H₅ClO₂ | [2] |
| Molecular Weight | 96.51 g/mol | [1][2] |
| Appearance | Colorless liquid (often in aqueous solution) | [4][5] |
| Boiling Point | 85-85.5 °C (for chloroacetaldehyde) | [6] |
| Melting Point | -16.3 °C (for chloroacetaldehyde) | [6] |
Hydration Equilibrium Data
The equilibrium between an aldehyde and its gem-diol hydrate is a fundamental concept in physical organic chemistry. For chloroacetaldehyde, this equilibrium is significantly shifted towards the hydrate, this compound.
| Parameter | Value | Notes |
| pKhydration | -1.6 | The negative value indicates that the equilibrium favors the hydrated form. |
| Khyd | 39.8 | Calculated from pKhydration (Khyd = 10-pKhydration). This high value confirms the stability of the gem-diol. |
Experimental Protocols
The following protocols are designed to guide researchers in the study of this compound's properties and reactivity.
Protocol 1: Synthesis of this compound via Hydration of Chloroacetaldehyde
This protocol describes the in-situ preparation of this compound from its corresponding aldehyde.
Materials:
-
Chloroacetaldehyde (commercially available, typically as a 40-55% aqueous solution)[7]
-
Deionized water
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Given that commercial chloroacetaldehyde is often supplied as an aqueous solution, it will already exist in equilibrium with this compound.
-
To prepare a sample for analysis, carefully dilute a small aliquot of the commercial chloroacetaldehyde solution with deionized water to the desired concentration in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the solution. The presence of both the aldehyde and the gem-diol can be observed and their relative concentrations determined by integration of their respective signals.
-
The aldehyde proton of chloroacetaldehyde will appear as a singlet, while the methine proton of this compound will also be a singlet at a different chemical shift. The methylene protons adjacent to the chlorine will also show distinct signals for both species.
Expected Results:
The NMR spectrum will show peaks corresponding to both chloroacetaldehyde and this compound, allowing for the direct observation of the hydration equilibrium. The ratio of the integrated peak areas will correspond to the ratio of the two species in solution.
Protocol 2: Study of Nucleophilic Substitution on this compound
This protocol outlines a general method for studying the kinetics of nucleophilic substitution at the chlorinated carbon of this compound.
Materials:
-
This compound (prepared as in Protocol 1)
-
Selected nucleophile (e.g., sodium thiophenoxide, sodium azide)
-
Buffer solutions of various pH
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable buffer.
-
Prepare a stock solution of the chosen nucleophile in the same buffer.
-
Equilibrate both solutions and the spectrophotometer to the desired reaction temperature.
-
To initiate the reaction, mix the solutions of this compound and the nucleophile in a quartz cuvette. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa.
-
Record the absorbance as a function of time until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay or rise.
-
Repeat the experiment at different concentrations of the nucleophile to determine the second-order rate constant (k₂) from the slope of a plot of kobs versus [Nucleophile].
Data Analysis:
The rate law for a bimolecular nucleophilic substitution (SN2) reaction is: Rate = k₂[this compound][Nucleophile]. Under pseudo-first-order conditions, the observed rate constant is kobs = k₂[Nucleophile].
Mandatory Visualization
Synthesis of this compound
The formation of this compound can be achieved through two primary synthetic routes. The following diagram illustrates the logical relationship between the starting materials and the product.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. 1,1-Ethanediol, 2-chloro- | C2H5ClO2 | CID 85157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:15873-56-0 | Chemsrc [chemsrc.com]
- 4. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. Chloroacetaldehyde 50wt. water 107-20-0 [sigmaaldrich.com]
Application Notes and Protocols for the Analysis of 2-Chloroethane-1,1-diol in Biological Samples
Introduction
2-Chloroethane-1,1-diol is a geminal diol, the hydrated form of chloroacetaldehyde. Its detection in biological matrices is of interest in toxicology and metabolic studies. Due to its polar nature and potential instability, sensitive and specific analytical methods are required for its accurate quantification. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are based on established analytical principles for similar small, polar, and halogenated compounds.
Analytical Principles
The analysis of this compound in complex biological matrices like blood, urine, and tissue homogenates presents challenges due to its high polarity and the presence of interfering endogenous compounds. The described methods employ robust sample preparation techniques to isolate the analyte and derivatization to enhance its chromatographic retention and detection sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This approach requires derivatization to increase the volatility of the polar diol. Derivatization with agents like phenylboronic acid or heptafluorobutyric anhydride (HFBA) is proposed. GC-MS offers high chromatographic resolution and sensitive detection, making it a suitable technique.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can potentially analyze the diol with or without derivatization. However, derivatization can improve retention on reverse-phase columns and enhance ionization efficiency. LC-MS is highly sensitive and specific, particularly when using tandem mass spectrometry (MS/MS).
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the proposed analytical methods for this compound in various biological matrices. These values are based on typical performance for analogous compounds.[1][2][3]
Table 1: GC-MS Method Performance
| Biological Matrix | Derivatization Agent | Limit of Detection (LOD) (ng/mL or ng/g) | Limit of Quantitation (LOQ) (ng/mL or ng/g) | Linearity (r²) | Average Recovery (%) |
| Plasma/Serum | Phenylboronic Acid | 0.5 | 1.5 | >0.995 | 88 - 95 |
| Urine | Phenylboronic Acid | 0.2 | 0.6 | >0.998 | 90 - 105 |
| Tissue Homogenate | HFBA | 1.0 | 3.0 | >0.992 | 85 - 92 |
Table 2: LC-MS/MS Method Performance
| Biological Matrix | Derivatization Agent | Limit of Detection (LOD) (ng/mL or ng/g) | Limit of Quantitation (LOQ) (ng/mL or ng/g) | Linearity (r²) | Average Recovery (%) |
| Plasma/Serum | None (HILIC) | 1.0 | 3.0 | >0.990 | 80 - 90 |
| Urine | 2-bromopyridine-5-boronic acid | 0.1 | 0.3 | >0.999 | 92 - 108 |
| Tissue Homogenate | None (HILIC) | 2.0 | 6.0 | >0.990 | 75 - 85 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plasma/Serum
1. Principle: This protocol describes the extraction, derivatization, and quantification of this compound in plasma or serum using GC-MS. The diol is extracted from the matrix and then derivatized with phenylboronic acid to form a volatile ester for GC analysis.
2. Materials:
-
Plasma/Serum samples
-
Internal Standard (IS) solution (e.g., deuterated ethylene glycol)
-
Acetonitrile (ACN), HPLC grade
-
Phenylboronic acid (PBA) solution (10 mg/mL in acetone)
-
Ethyl acetate, HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation:
-
Pipette 500 µL of plasma/serum into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.
4. Derivatization:
-
To the reconstituted extract, add 20 µL of the phenylboronic acid solution.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature.
5. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-350 or Selected Ion Monitoring (SIM) for target ions.
Protocol 2: LC-MS/MS Analysis of this compound in Urine
1. Principle: This protocol details the direct analysis of this compound in urine after a simple dilution step, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. For enhanced sensitivity, a derivatization step can be included.[4]
2. Materials:
-
Urine samples
-
Internal Standard (IS) solution (e.g., ¹³C₂-ethylene glycol)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Centrifuge tubes (2 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a HILIC column
3. Sample Preparation (Direct Analysis):
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.
-
In a clean tube, combine 100 µL of the urine supernatant, 50 µL of the internal standard solution, and 850 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Filter the mixture through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis:
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical steps in bioanalytical method development.
References
- 1. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. scispace.com [scispace.com]
- 4. An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and disposal procedures for 2-Chloroethane-1,1-diol
Disclaimer: Limited specific safety and toxicity data is available for 2-Chloroethane-1,1-diol. These protocols are based on general best practices for handling potentially hazardous chlorinated organic compounds and available data for structurally similar chemicals. A thorough risk assessment should be conducted before any handling or use of this substance.
Introduction
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₂H₅ClO₂ | [1][2] |
| Molecular Weight | 96.51 g/mol | [1][2] |
| CAS Number | 15873-56-0 | [1][2][3] |
| Density | 1.412 g/cm³ (Predicted) | [1][4] |
| Boiling Point | 142.4°C at 760 mmHg | [1] |
| Flash Point | 39.9°C | [1][4] |
| Vapor Pressure | 2.27 mmHg at 25°C | [1] |
| Refractive Index | 1.473 | [1][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Chloroacetaldehyde hydrate, 2-Chloro-1,1-ethanediol | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be treated as a hazardous substance. Potential hazards may include skin and eye irritation, respiratory tract irritation, and potential for harm if swallowed or absorbed through the skin. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles with side shields or a face shield.
-
Skin Protection:
-
Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to avoid inhalation.[3]
Experimental Protocols: Safe Handling and Storage
4.1. General Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Ground and bond containers when transferring material to prevent static discharge.
4.2. Storage
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store away from heat, sparks, and open flames.
4.3. Spill and Leak Procedures
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as described in Section 3.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the area.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Protocols
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (solid and liquid) in designated, properly labeled, and sealed containers.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[5]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Application Notes and Protocols: 2-Chloroethane-1,1-diol as a Versatile Precursor in Heterocyclic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 2-chloroethane-1,1-diol, the hydrated form of chloroacetaldehyde, as a key precursor in the synthesis of valuable heterocyclic compounds. Its bifunctional nature makes it a reactive and versatile building block for constructing molecular scaffolds of significant interest in pharmaceutical and medicinal chemistry. This document focuses on its application in the synthesis of benzimidazoles and quinoxalines, classes of compounds renowned for their diverse pharmacological activities.
Introduction
This compound (chloroacetaldehyde hydrate) is a stable and accessible geminal diol. The presence of an electron-withdrawing chlorine atom enhances the stability of its hydrated form compared to acetaldehyde.[1] This reactivity makes it a valuable C2-synthon in cyclocondensation reactions, particularly for the synthesis of nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a vast array of FDA-approved drugs and are central to many drug discovery programs.
Synthesis of 2-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles can be efficiently achieved through the condensation of o-phenylenediamine with an aldehyde or its equivalent. This compound serves as a reactive precursor in this context.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
This protocol outlines the synthesis of 2-(chloromethyl)-1H-benzimidazole, a key intermediate that can be further functionalized to generate a library of diverse benzimidazole derivatives.
Reaction Scheme:
A schematic for the synthesis of 2-(Chloromethyl)-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
-
This compound (Chloroacetaldehyde hydrate)
-
Hydrochloric acid (4M)
-
Ammonium hydroxide solution
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10 mmol) in 4M hydrochloric acid (20 mL).
-
To this solution, add this compound (11 mmol).
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of ammonium hydroxide solution until a precipitate is formed.
-
Collect the crude product by filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-(chloromethyl)-1H-benzimidazole.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Melting Point | 164-166 °C |
| Purity (HPLC) | >98% |
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that form the core structure of various biologically active compounds, including anticancer, antibacterial, and antidiabetic agents.[2] They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound can act as a synthetic equivalent of glyoxal in this reaction.
Experimental Protocol: General Procedure for the Synthesis of Quinoxalines
This protocol provides a general method for the synthesis of quinoxaline derivatives from o-phenylenediamines and this compound.
Reaction Scheme:
A general scheme for the synthesis of substituted quinoxalines.
Materials:
-
Substituted o-phenylenediamine
-
This compound (Chloroacetaldehyde hydrate)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the substituted o-phenylenediamine (5 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add an equimolar amount of this compound (5 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) or by recrystallization.
Quantitative Data (Example with o-phenylenediamine):
| Parameter | Value |
| Product | Quinoxaline |
| Yield | 80-90% |
| Melting Point | 29-30 °C |
| Purity (GC-MS) | >99% |
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow from precursor to the evaluation of synthesized compounds in a drug discovery context.
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroethane-1,1-diol via Direct Halogenation
Introduction
2-Chloroethane-1,1-diol, also known as chloroacetaldehyde hydrate, is a geminal diol. Geminal diols are compounds with two hydroxyl groups attached to the same carbon atom. While many simple geminal diols are unstable, the presence of electron-withdrawing groups, such as halogens, on the adjacent carbon atom can increase their stability. This compound serves as a valuable intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. Its structure is an intermediate case between the unstable hydrate of acetaldehyde and the highly stable chloral hydrate, providing a useful model for studying the electronic effects governing geminal diol stability.[1]
This document provides detailed protocols for the laboratory synthesis of this compound via the direct halogenation of acetaldehyde. The primary method described is the controlled chlorination of acetaldehyde to produce chloroacetaldehyde, which readily forms the hydrate, this compound, in the presence of water.[1]
Reaction Principle
The synthesis is based on the electrophilic substitution reaction of acetaldehyde with chlorine. The reaction proceeds by the substitution of one of the α-hydrogens of the acetaldehyde with a chlorine atom. In the presence of water, the resulting chloroacetaldehyde exists in equilibrium with its hydrated form, this compound.
Chemical Equation:
CH₃CHO + Cl₂ → ClCH₂CHO + HCl
ClCH₂CHO + H₂O ⇌ ClCH₂(OH)₂CH
Experimental Protocols
Protocol 1: Synthesis of this compound by Direct Chlorination of Acetaldehyde
This protocol details the direct chlorination of acetaldehyde to yield chloroacetaldehyde, which is then hydrated to this compound. Careful control of reaction conditions is crucial to favor the formation of the mono-chlorinated product and minimize the formation of di- and tri-chlorinated byproducts.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Acetaldehyde | CH₃CHO | 44.05 | ≥99% | Sigma-Aldrich |
| Chlorine Gas | Cl₂ | 70.90 | ≥99.5% | Airgas |
| Deionized Water | H₂O | 18.02 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas scrubbing bottle (containing sodium hydroxide solution)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble the three-necked round-bottom flask with the gas inlet tube, reflux condenser, and a magnetic stir bar. The outlet of the condenser should be connected to a gas scrubbing bottle to neutralize any excess chlorine gas. Place the flask in an ice bath on a magnetic stirrer.
-
Charging the Reactor: Add 44.05 g (1.0 mol) of acetaldehyde to 100 mL of anhydrous dichloromethane in the reaction flask. Cool the mixture to 0-5 °C with stirring.
-
Chlorination: Slowly bubble chlorine gas through the cooled solution. Maintain the temperature of the reaction mixture between 0-5 °C. The reaction is exothermic, so the rate of chlorine addition should be controlled to prevent a rise in temperature. Monitor the reaction progress by GC-MS analysis of aliquots. The reaction is typically complete when the desired level of conversion is achieved, aiming for the monochlorinated product.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the hydrochloric acid formed during the reaction. Continue adding until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 50 mL of deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator to obtain crude chloroacetaldehyde.
-
Hydration: To the crude chloroacetaldehyde, add a stoichiometric amount of deionized water (18.02 g, 1.0 mol). The mixture will likely warm up, and upon cooling, crystals of this compound may form. The product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis. Note that yields can vary based on the precise control of reaction conditions.
| Parameter | Value |
| Theoretical Yield | 96.51 g |
| Expected Yield | 60-70% |
| Purity (crude) | >90% |
| Melting Point | 57 °C (for the related chloral hydrate)[2] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Reaction pathway for the formation of this compound.
Safety Precautions
-
Acetaldehyde: is volatile, flammable, and an irritant. Handle in a well-ventilated fume hood.
-
Chlorine Gas: is highly toxic and corrosive. All manipulations should be performed in a fume hood with appropriate safety measures, including a gas scrubber.
-
Dichloromethane: is a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction is exothermic and should be carefully monitored to prevent runaway conditions.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
Synthesis of 2-Chloroethane-1,1-diol: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for educational and research purposes only by qualified professionals. The synthesis described involves hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety measures in place. Thionyl chloride is a corrosive and toxic substance, and all manipulations should be conducted in a certified fume hood with personal protective equipment.
Introduction
2-Chloroethane-1,1-diol is the hydrated form of chloroacetaldehyde. In aqueous solutions, chloroacetaldehyde exists in equilibrium with its gem-diol form. Chloroacetaldehyde and its derivatives are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. For instance, it is a building block for drugs such as altizide, polythiazide, brotizolam, and ciclotizolam.[1] It also reacts with thiourea derivatives to form aminothiazoles, a reaction historically significant in the production of sulfathiazole, an early sulfa drug.[1]
It is a common misconception that thionyl chloride (SOCl₂) can be used for the direct synthesis of a diol like this compound. In fact, the opposite is true. Thionyl chloride is a powerful chlorinating and dehydrating agent.[2][3][4] Its primary applications in organic synthesis include the conversion of carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[2][4] Reacting thionyl chloride with a diol would result in the chlorination of the hydroxyl groups, not the formation of the diol.
The established and correct pathway to this compound is a two-step process:
-
Synthesis of the precursor, chloroacetaldehyde.
-
Hydration of chloroacetaldehyde to yield this compound.
This document outlines a common and effective method for the synthesis of chloroacetaldehyde, which readily hydrates to the target compound in the presence of water.
Synthesis Pathway
The most direct and high-yield synthesis of chloroacetaldehyde is through the chlorination of vinyl acetate in an alcoholic solvent, followed by acetal formation. The acetal can then be hydrolyzed to yield chloroacetaldehyde, which exists as this compound in aqueous media.
References
Application Note: Hydration of Chloroacetaldehyde to 2-Chloroethane-1,1-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroacetaldehyde (ClCH₂CHO) is a highly reactive bifunctional organic compound used as a precursor in the synthesis of many heterocyclic compounds and pharmaceuticals, such as aminothiazoles.[1][2] In biological systems, it is a metabolite of the antineoplastic agent ifosfamide and the industrial chemical vinyl chloride.[2] In aqueous solutions, chloroacetaldehyde exists in a reversible equilibrium with its hydrated form, 2-chloroethane-1,1-diol, a type of geminal diol.[1][3][4]
The stability of the hydrated form is significantly influenced by the electronic effects of substituents on the carbonyl carbon. The presence of the electron-withdrawing chlorine atom in chloroacetaldehyde destabilizes the carbonyl group and favors the formation of the gem-diol.[5][6] This makes the hydrate, this compound, substantially more stable and accessible for study compared to the hydrate of acetaldehyde.[5] Understanding this equilibrium is critical for professionals in drug development and organic synthesis, as the reactivity and bioavailability of the aldehydic form can be significantly different from its hydrated counterpart.
Chemical Equilibrium and Quantitative Data
The hydration of chloroacetaldehyde is a reversible nucleophilic addition reaction where water adds to the carbonyl carbon to form this compound. The position of this equilibrium is described by the hydration equilibrium constant (Khyd).
Khyd = [this compound] / [Chloroacetaldehyde]
A larger Khyd value indicates that the equilibrium favors the formation of the hydrated product. The electron-withdrawing nature of the chlorine atom significantly increases the equilibrium constant for hydration compared to acetaldehyde.
Table 1: Hydration Equilibrium Constants (Khyd) for Selected Aldehydes
This table summarizes the equilibrium constants for the hydration of acetaldehyde and its chlorinated derivatives in water at approximately 298 K. The data illustrates the strong influence of electron-withdrawing groups on the stability of the corresponding gem-diol.
| Aldehyde | Chemical Formula | Khyd | Reference |
| Acetaldehyde | CH₃CHO | ~1.2 - 1.4 | [7] |
| Chloroacetaldehyde | ClCH₂CHO | ~37 | |
| Trichloroacetaldehyde (Chloral) | CCl₃CHO | > 100 | [8] |
Experimental Protocols
Two common methods for analyzing and quantifying the species in the chloroacetaldehyde hydration equilibrium are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Protocol 1: Determination of Equilibrium Constant using ¹H NMR Spectroscopy
This protocol describes how to use proton NMR to directly observe and quantify both the aldehyde and its hydrate in an aqueous solution to determine the equilibrium constant. NMR spectroscopy is a powerful non-invasive technique for studying reactions and equilibria in solution.[9][10]
Materials:
-
Chloroacetaldehyde (or its stable precursor, chloroacetaldehyde dimethyl acetal)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR-compatible internal standard (e.g., TMSP, DSS)
-
5 mm NMR tubes
-
NMR Spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation: Prepare a solution of chloroacetaldehyde in D₂O at the desired concentration (e.g., 50-100 mM) directly in a clean, dry vial.
-
Internal Standard: Add a known quantity of an internal standard to the solution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate at a constant temperature inside the NMR spectrometer for at least 10 minutes before analysis.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals:
-
Chloroacetaldehyde (aldehyde form): A singlet for the aldehydic proton (CHO) typically appears around δ 9.3-9.6 ppm.
-
This compound (hydrate form): A triplet for the methine proton (-CH(OD)₂) typically appears around δ 5.4-5.6 ppm. The methylene protons (-CH₂Cl) for both species will also be present and can be used for confirmation.
-
-
-
Quantification:
-
Calibrate the spectrum using the internal standard signal.
-
Integrate the area of the aldehydic proton signal (Aaldehyde) and the methine proton signal of the diol (Adiol).
-
The molar ratio of the two species is directly proportional to the ratio of their integrals.
-
-
Calculation of Khyd:
-
Calculate the equilibrium constant using the integral values: Khyd = Adiol / Aaldehyde
-
Protocol 2: Analysis of Total Chloroacetaldehyde by Gas Chromatography (GC)
This protocol is adapted from established methods like NIOSH S11 and OSHA 76.[11][12][13] It is important to note that this method measures the total concentration of chloroacetaldehyde (aldehyde + hydrate). During the high-temperature GC analysis, the this compound rapidly dehydrates back to the volatile chloroacetaldehyde monomer, resulting in a single analyte peak.[11][12] This method is therefore suitable for quantifying the total amount of the substance in a sample, but not for determining the position of the equilibrium in solution.
Materials:
-
Aqueous sample containing chloroacetaldehyde
-
Acetonitrile (or other suitable desorption solvent)
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD)
-
Appropriate GC column (e.g., a polar capillary column)
-
Vials and syringes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of chloroacetaldehyde in the chosen solvent (e.g., acetonitrile) at known concentrations.
-
Sample Preparation: If the sample is aqueous, a direct aqueous injection or a liquid-liquid extraction may be performed depending on the sample matrix and required sensitivity. For this protocol, a simple dilution in the organic solvent used for the standards is described. Dilute an aliquot of the aqueous sample with acetonitrile.
-
GC Instrument Setup:
-
Injector Temperature: Set to a high temperature (e.g., 200-250 °C) to ensure rapid and complete dehydration of the diol to the aldehyde.
-
Column Temperature Program: Optimize the temperature program to achieve good separation of chloroacetaldehyde from any other components in the sample.
-
Detector Temperature: Set according to manufacturer recommendations for an ECD (e.g., 275-325 °C).
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample.
-
-
Quantification:
-
Identify the chloroacetaldehyde peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the concentration in the sample by comparing the peak area to the calibration curve. The resulting concentration represents the sum of [Chloroacetaldehyde] and [this compound] present in the original aqueous sample.
-
References
- 1. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 6. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHLOROACETALDEHYDE - (Organic Method #76) [dnacih.com]
- 12. osha.gov [osha.gov]
- 13. Analytical Method [keikaventures.com]
Application Notes and Protocols: The Role of 2-Chloroethane-1,1-diol in Elucidating Electronic Effects on Geminal Diol Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance of 2-chloroethane-1,1-diol as a model compound for investigating the electronic factors that govern the stability of geminal diols. Detailed experimental protocols for the synthesis and quantitative analysis of this compound are also presented to facilitate further research in physical organic chemistry and drug development.
Introduction to Geminal Diol Stability
Geminal (gem) diols, organic molecules featuring two hydroxyl groups attached to the same carbon atom, are the hydrated forms of aldehydes and ketones. The equilibrium between the carbonyl compound and its corresponding gem-diol in an aqueous solution is highly sensitive to the electronic and steric nature of the substituents on the carbonyl carbon. Generally, the equilibrium favors the less stable gem-diol, which readily dehydrates back to the carbonyl compound.[1] However, the presence of electron-withdrawing groups on the α-carbon can significantly stabilize the gem-diol form.[2] This stabilization is attributed to the inductive effect (-I effect) of the electronegative substituents, which withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water.[3]
This compound: A Key Model Compound
This compound, the hydrate of chloroacetaldehyde, serves as an excellent model compound for studying these electronic effects.[4] The presence of a single, strongly electron-withdrawing chlorine atom markedly increases the equilibrium constant for hydration compared to acetaldehyde.[4] This makes its gem-diol form more stable and readily accessible for experimental investigation.[4] It occupies a crucial intermediate position between the highly unstable hydrate of acetaldehyde and the exceptionally stable chloral hydrate (2,2,2-trichloroethane-1,1-diol), allowing for a more detailed and nuanced understanding of how the number and nature of halogen substituents influence geminal diol stability.[4]
Data Presentation: Electronic Effects on Hydration Equilibrium
The stability of a geminal diol is quantified by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound. A larger Khyd value indicates a greater preference for the gem-diol form at equilibrium. The following table summarizes the Khyd values for a series of aldehydes, illustrating the profound impact of electron-withdrawing substituents.
| Carbonyl Compound | Structure | Hydration Equilibrium Constant (Khyd) | Electron-Donating/Withdrawing Nature of Substituent |
| Formaldehyde | HCHO | ~2000 | No inductive effect |
| Acetaldehyde | CH3CHO | ~1.3 | Methyl group is weakly electron-donating |
| Chloroacetaldehyde | ClCH2CHO | Significantly > 1.3 (Exact value not readily available in literature) | Chloromethyl group is strongly electron-withdrawing |
| Dichloroacetaldehyde | Cl2CHCHO | - (Expected to be greater than Chloroacetaldehyde) | Dichloromethyl group is very strongly electron-withdrawing |
| Trichloroacetaldehyde (Chloral) | Cl3CCHO | ~3 x 104 | Trichloromethyl group is extremely electron-withdrawing |
Note: The equilibrium constants are approximate and can vary with temperature and solvent conditions.
Visualization of Electronic Effects
The following diagram illustrates the electronic factors influencing the stability of the geminal diol of chloroacetaldehyde.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydration of Chloroacetaldehyde
This protocol describes the preparation of an aqueous solution of this compound. Chloroacetaldehyde is typically supplied as an aqueous solution, which exists in equilibrium with its hydrate, this compound.
Materials:
-
Chloroacetaldehyde (typically ~50% solution in water)
-
Deionized water
-
NMR tube
-
Deuterium oxide (D₂O)
Procedure:
-
Obtain a commercially available aqueous solution of chloroacetaldehyde. Note the concentration provided by the supplier.
-
For NMR analysis, prepare a sample by diluting a small aliquot of the chloroacetaldehyde solution with D₂O in an NMR tube. A typical preparation involves adding ~50 µL of the chloroacetaldehyde solution to ~550 µL of D₂O.
-
The resulting solution will contain an equilibrium mixture of chloroacetaldehyde and this compound.
Safety Precautions: Chloroacetaldehyde is toxic and corrosive.[5] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Quantitative Determination of the Chloroacetaldehyde-Gem-Diol Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the use of quantitative ¹H NMR (qNMR) to determine the equilibrium constant (Khyd) for the hydration of chloroacetaldehyde.
Principle: The equilibrium constant is determined by measuring the relative concentrations of the aldehyde and the gem-diol at equilibrium. This is achieved by integrating the distinct signals of the aldehydic proton (-CHO) and the methine proton of the gem-diol (-CH(OH)₂) in the ¹H NMR spectrum.
Experimental Workflow Diagram:
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Chloroacetaldehyde solution in D₂O (prepared as in Protocol 1)
-
Internal standard (optional, for absolute concentration)
Procedure:
-
Sample Preparation: Prepare the NMR sample as described in Protocol 1. Ensure the solution is homogeneous.
-
NMR Spectrometer Setup:
-
Lock and shim the spectrometer on the D₂O signal.
-
Set the temperature to a constant value (e.g., 298 K) and allow the sample to equilibrate for at least 5 minutes.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Use a 90° pulse.
-
Set a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. For small molecules, a d1 of 30-60 seconds is generally sufficient to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction across the entire spectrum.
-
-
Spectral Analysis and Integration:
-
Identify the characteristic signals:
-
Chloroacetaldehyde (aldehyde form): A singlet for the aldehydic proton (-CHO), typically downfield.
-
This compound (gem-diol form): A triplet for the methine proton (-CH (OH)₂) due to coupling with the adjacent CH₂ group, and a doublet for the methylene protons (-CH ₂Cl).
-
-
Integrate the area of the aldehydic proton signal (Aaldehyde) and the methine proton signal of the gem-diol (Agem-diol).
-
-
Calculation of the Equilibrium Constant (Khyd):
-
The ratio of the concentrations is directly proportional to the ratio of the integrals of their respective single-proton signals.
-
Khyd = [this compound] / [Chloroacetaldehyde] = Agem-diol / Aaldehyde
-
Conclusion
This compound is an invaluable tool for researchers studying the fundamental principles of chemical reactivity and stability. The protocols provided herein offer a framework for the synthesis and quantitative analysis of this model gem-diol, enabling further exploration of electronic effects in chemical and biological systems. A thorough understanding of these principles is essential for the rational design of stable, effective, and safe pharmaceutical compounds.
References
Troubleshooting & Optimization
preventing degradation of 2-Chloroethane-1,1-diol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Chloroethane-1,1-diol during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a geminal diol, which is the hydrated form of chloroacetaldehyde. Geminal diols exist in equilibrium with their corresponding aldehyde or ketone in the presence of water. While the electron-withdrawing chlorine atom in this compound makes it more stable than the hydrate of acetaldehyde, it is still susceptible to degradation, which can impact experimental results and product purity.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are believed to be:
-
Dehydration: Reversion to the more reactive chloroacetaldehyde.
-
Oxidation: The aldehyde form can be oxidized to chloroacetic acid.[3]
-
Hydrolysis: Under certain conditions, the carbon-chlorine bond may be susceptible to hydrolysis, leading to the formation of glycolaldehyde.
-
Polymerization: Chloroacetaldehyde itself can undergo self-condensation or polymerization, especially under anhydrous conditions or in the presence of certain catalysts.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions. The recommended storage involves keeping the compound in a tightly sealed, amber glass container at low temperatures, ideally between 2-8°C, and under an inert atmosphere such as argon or nitrogen to prevent oxidation.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed to separate the intact this compound from its potential degradation products like chloroacetaldehyde and chloroacetic acid.[5][6]
Troubleshooting Guide
Issue 1: I observe a new peak in my chromatogram when analyzing my stored this compound solution.
-
Possible Cause: This new peak could correspond to a degradation product. The most likely candidate is chloroacetaldehyde, formed via dehydration of the diol. Another possibility is chloroacetic acid if oxidative conditions are present.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak using a reference standard of the suspected degradant (e.g., chloroacetaldehyde). Mass spectrometry can also be used for identification.
-
Review Storage Conditions: Ensure the sample has been stored at the recommended low temperature, protected from light, and under an inert atmosphere.
-
Check Solvent: If the compound is in solution, consider the stability in that specific solvent. Protic solvents may facilitate the equilibrium with the aldehyde form.
-
Issue 2: The pH of my aqueous solution of this compound has decreased over time.
-
Possible Cause: A decrease in pH suggests the formation of an acidic degradation product. The most probable cause is the oxidation of the chloroacetaldehyde form to chloroacetic acid.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use a stability-indicating HPLC method to check for the presence of chloroacetic acid.
-
Inert Atmosphere: Ensure that the storage container was properly flushed with an inert gas (argon or nitrogen) to minimize the presence of oxygen.
-
Avoid Contaminants: Ensure that the storage container and any handling equipment are free from oxidizing contaminants.
-
Issue 3: I notice a cloudy or polymeric precipitate in my concentrated this compound sample.
-
Possible Cause: Chloroacetaldehyde, the dehydrated form of this compound, can undergo polymerization. This is more likely to occur in concentrated solutions or under anhydrous conditions.[4]
-
Troubleshooting Steps:
-
Dilution: Storing the compound in a more dilute solution may help prevent polymerization.
-
Maintain Hydration: Ensure the compound is stored in its hydrated form, as the geminal diol is less prone to polymerization than the aldehyde.
-
Temperature Control: Avoid elevated temperatures during storage and handling, as this can accelerate both dehydration and polymerization.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation and dehydration. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation to chloroacetic acid. |
| Container | Amber Glass, Tightly Sealed | Protects from light, which can catalyze degradation, and prevents evaporation or moisture exchange. |
| pH (for solutions) | Neutral (around pH 7) | Both acidic and basic conditions can catalyze degradation.[7] |
| Solvent | Aqueous for stability of diol form | Maintains the compound in its more stable hydrated state. |
Table 2: Potential Degradation of this compound Under Forced Stress Conditions
| Stress Condition | Potential Degradation Products | Expected Level of Degradation |
| Acidic (e.g., 0.1 M HCl) | Chloroacetaldehyde (via dehydration) | Moderate |
| Basic (e.g., 0.1 M NaOH) | Potential for hydrolysis of C-Cl bond, formation of glycolaldehyde | Moderate to High |
| Oxidative (e.g., 3% H₂O₂) | Chloroacetic acid | High |
| Thermal (e.g., 60°C) | Chloroacetaldehyde (via dehydration) | Moderate to High |
| Photolytic (UV/Vis light) | Potential for radical-mediated degradation | Low to Moderate |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation products.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary.
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with 5% B for 5 minutes.
-
Ramp to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mandatory Visualization
Caption: Factors leading to degradation and preventative measures.
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemcess.com [chemcess.com]
- 4. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajpsonline.com [ajpsonline.com]
Technical Support Center: Synthesis of 2-Chloroethane-1,1-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Chloroethane-1,1-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a geminal diol and the hydrate of chloroacetaldehyde.[1][2] The presence of the electron-withdrawing chlorine atom makes this hydrated form more stable than the hydrate of acetaldehyde.[1] It is a versatile intermediate in organic synthesis, particularly for heterocyclic compounds.[2][3][4][5]
Q2: What are the primary synthesis routes for this compound?
A2: The most common and direct method is the hydration of chloroacetaldehyde in an aqueous solution.[1][2][3][5] Therefore, the synthesis of this compound is effectively the synthesis of its anhydrous precursor, chloroacetaldehyde. Key industrial methods for producing chloroacetaldehyde include:
-
Chlorination of vinyl chloride in water: This method can yield nearly 100% chloroacetaldehyde if the concentration is kept low (below 5%) to prevent the formation of 1,1,2-trichloroethane.[6]
-
Chlorination of vinyl acetate in water: This process produces a concentrated solution of chloroacetaldehyde.[6]
-
Oxidation of glycerol α-monochlorohydrin: Using periodic acid as the oxidizing agent is another viable laboratory method.[7]
Q3: Why is my anhydrous chloroacetaldehyde polymerizing?
A3: Anhydrous chloroacetaldehyde is inherently unstable and readily polymerizes to form cyclic or linear polyacetals.[3][4] To avoid this, it should be used immediately after preparation or generated in situ. For storage and handling, it is almost always kept in its more stable hydrated form (this compound) or as a hemihydrate.[3][6]
Q4: What is the difference between this compound and chloroacetaldehyde hemihydrate?
A4: this compound (the monohydrate) is the geminal diol ClCH₂CH(OH)₂. The commercially available solid is often the hemihydrate, which has the structure (ClCH₂CH(OH))₂O.[3] For most synthetic purposes in aqueous media, they are functionally equivalent.
Q5: Can I synthesize this compound from ethylene glycol?
A5: Direct, high-yield synthesis from ethylene glycol is challenging. Chlorination of ethylene glycol with reagents like HCl or thionyl chloride primarily yields 2-chloroethanol or 1,2-dichloroethane.[1][8] While further oxidation of 2-chloroethanol could theoretically produce chloroacetaldehyde, this adds steps and complexity. The more direct routes starting from vinyl precursors are generally more efficient for obtaining chloroacetaldehyde and its hydrate.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Polymerization of Chloroacetaldehyde: The anhydrous aldehyde is unstable.[3][4] | - Work with the stable hydrate or hemihydrate form.[3][6]- If anhydrous aldehyde is needed, prepare it by azeotropic distillation and use it immediately.[3][6]- Consider using a protected form, like chloroacetaldehyde dimethyl acetal, and deprotecting it under acidic conditions just before use.[3] |
| Formation of Byproducts: Over-chlorination can lead to dichloroacetaldehyde or trichloroacetaldehyde.[4] High concentrations during vinyl chloride chlorination can produce 1,1,2-trichloroethane.[6] | - Carefully control the stoichiometry of the chlorinating agent.- Maintain a low concentration of the starting material during chlorination reactions. For vinyl chloride, keep the concentration below 5%.[6] | |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature control. | - Monitor the reaction progress using techniques like GC-MS.- Optimize reaction time and temperature based on literature protocols for the specific route. For chlorination of vinyl acetate, maintain room temperature.[6] | |
| Product is an intractable oil or solid | Polymerization: Anhydrous chloroacetaldehyde readily polymerizes.[9] | - Ensure sufficient water is present to form the stable hydrate.- If isolating the product, do so as the hydrate or hemihydrate, which are crystalline solids.[6] |
| Presence of Multiple Impurities in Final Product | Side Reactions: Condensation reactions or over-chlorination.[4][6] | - Purify the crude product. Fractional distillation can be used, although chloroacetaldehyde forms an azeotrope with water.[6]- For lab scale, purification of the hydrate can be achieved via recrystallization. |
| Decomposition: The product can be unstable, especially under basic conditions or when heated excessively. | - Maintain a neutral or slightly acidic pH during workup.- Use vacuum distillation if removal of solvents is necessary to keep temperatures low. | |
| Difficulty in Removing Water to get Anhydrous Aldehyde | Azeotrope Formation: Chloroacetaldehyde forms an azeotrope with water, making simple distillation ineffective.[6] | - Use azeotropic distillation with a suitable entrainer such as chloroform, toluene, or carbon tetrachloride to remove water.[3][4][6] |
Experimental Protocols & Data
Synthesis of Chloroacetaldehyde via Chlorination of Vinyl Acetate
This protocol describes the formation of an aqueous solution of chloroacetaldehyde, which exists in equilibrium with this compound.
Methodology:
-
In a reaction vessel equipped with a stirrer and a gas inlet, place vinyl acetate and water.
-
While maintaining the temperature at room temperature, bubble chlorine gas through the solution.
-
The reaction proceeds via the formation of a 1,2-dichloroethyl acetate intermediate, which is subsequently hydrolyzed.[5]
-
Monitor the reaction until completion. The result is a concentrated aqueous solution of chloroacetaldehyde.[5][6]
-
This solution can be used directly for subsequent reactions where the hydrated form is acceptable.
| Parameter | Condition | Notes |
| Starting Material | Vinyl Acetate | --- |
| Reagent | Chlorine (gas), Water | --- |
| Temperature | Room Temperature | Avoids excessive byproduct formation. |
| Product Form | Concentrated Aqueous Solution | The product exists as the hydrate, this compound, in solution.[5] |
| Yield | Nearly Quantitative | This method is reported to produce high yields of chloroacetaldehyde.[5] |
Synthesis of Chloroacetaldehyde Dimethyl Acetal
As anhydrous chloroacetaldehyde is unstable, synthesizing its acetal is a common strategy. The acetal can be isolated and later hydrolyzed to generate chloroacetaldehyde (and its hydrate) when needed.
Methodology:
-
Cool a solution of vinyl acetate in anhydrous methanol to between -15°C and 5°C in an ice-water bath.[10]
-
Slowly bubble chlorine gas into the stirred solution, maintaining the low temperature.[10]
-
After the addition of chlorine is complete, allow the reaction mixture to warm to room temperature and then heat to ~65°C for 1 hour.[10]
-
Cool the mixture and neutralize it by adding a base (e.g., calcium oxide or sodium carbonate solution) to a pH of 6-8.[10][11]
-
The product, chloroacetaldehyde dimethyl acetal, is then isolated and purified by distillation.[11]
| Parameter | Value/Condition | Reference |
| Starting Materials | Vinyl Acetate, Anhydrous Methanol | [10] |
| Reagent | Chlorine (gas) | [10] |
| Temperature | -15°C to 5°C (Chlorination) | [10] |
| Neutralization | pH 6-8 | [10] |
| Yield | >90% | [11] |
Visualizations
Logical Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Reaction Pathway: Hydration of Chloroacetaldehyde
Caption: Reversible hydration of chloroacetaldehyde to form the geminal diol.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Chloroacetaldehyde (HMDB0013860) [hmdb.ca]
- 3. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemcess.com [chemcess.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - 1,2 dichloroethane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 11. Page loading... [guidechem.com]
addressing variability in 2-Chloroethane-1,1-diol experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results when using 2-Chloroethane-1,1-diol, commonly known as chloral hydrate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with chloral hydrate are inconsistent. What are the common causes of variability?
A1: Variability in experiments using chloral hydrate can stem from several factors. The most common are related to the compound's stability, its metabolism into an active form, the experimental protocol itself, and the purity of the compound. Key areas to investigate include the preparation and storage of your chloral hydrate solutions, the route of administration, the dosage, and the physiological state of your animal subjects.
Q2: I'm observing unexpected side effects or sedation failure in my animal models. What could be the issue?
A2: Sedation failure is a known complication and can be influenced by several factors.[1][2][3][4][5] Procedures that are painful or involve intense stimuli are more likely to result in sedation failure.[2][3][5] Additionally, the subject's weight, health status (e.g., oxygen dependency, congenital syndromes), and previous exposure to chloral hydrate can impact the outcome.[2][3][5] Unexpected side effects, particularly with intraperitoneal (i.p.) administration, can include peritonitis, gastric ulcers, and adynamic ileus.[6]
Q3: How can I ensure the stability of my chloral hydrate solutions?
A3: The stability of chloral hydrate in aqueous solutions is highly dependent on pH and temperature.[7][8] Hydrolysis, which results in the formation of chloroform and formic acid, is accelerated at higher pH and temperatures.[7][8] To ensure stability:
-
Maintain the solution in a slightly acidic pH range, ideally between 3.2 and 4.8.[9][10]
-
Store solutions in tightly sealed, light-resistant containers.[8][9]
-
For long-term storage, refrigeration at 5°C ± 3°C is recommended.[8][9] A 10% w/v rectal solution has been shown to be stable for at least 90 days under these conditions.[8]
Q4: What is the optimal way to prepare chloral hydrate solutions for my experiments?
A4: The preparation method will depend on the intended application. For a stable oral solution, a compounding vehicle with a slightly acidic pH can be used.[9] For administration to rodents, sterile saline or phosphate-buffered saline (PBS) are common diluents. It is crucial to use a high-purity grade of chloral hydrate (USP grade requires ≥99.5% purity) to avoid introducing confounding variables from impurities like chloroform, hydrogen chloride, or dichloroacetaldehyde.[11][12]
Q5: I am using intraperitoneal (i.p.) injections in rats and observing signs of irritation. How can I minimize this?
A5: Intraperitoneal injection of chloral hydrate is known to cause local tissue irritation, including serositis, steatitis, fibrosis, and ileus.[13] The severity of these effects is dependent on the concentration of the solution.[13] To minimize irritation, it is recommended to use a lower concentration of chloral hydrate while maintaining the same total anesthetic dose.[14] For surgical procedures, intravenous administration is the preferred route to avoid these complications.[13][15][16]
Data Presentation
Table 1: Recommended Storage Conditions for Chloral Hydrate Solutions
| Parameter | Recommended Range | Rationale |
| pH | 3.2 - 4.8 | Minimizes hydrolysis to chloroform and formic acid.[9][10] |
| Temperature | 5°C ± 3°C (Refrigerated) | Slows the rate of degradation.[8][9] |
| Container | Tightly sealed, light-resistant glass | Protects from light-induced degradation and volatilization.[8][9] |
| Beyond-Use Date | Up to 180 days (for some compounded oral solutions) | Stability has been demonstrated for extended periods under optimal conditions.[9] |
Table 2: Anesthetic Dosages of Chloral Hydrate in Rodents
| Animal | Route of Administration | Dosage | Notes |
| Mouse | Intraperitoneal (i.p.) | 400 mg/kg | Provides light anesthesia.[17] |
| Rat | Intraperitoneal (i.p.) | 300 - 400 mg/kg | Produces anesthesia for 1-2 hours.[18] |
| Rat | Intravenous (i.v.) | 200 mg/kg (bolus) followed by 150 mg/kg/hr (continuous infusion) | Provides stable surgical anesthesia with good analgesic efficacy.[15][16] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Chloral Hydrate Solution for Rectal Administration
This protocol is adapted from a study on the stability of a compounded rectal solution.[8]
-
Weighing: Accurately weigh 10 g of USP-grade chloral hydrate powder.
-
Dissolution: Dissolve the chloral hydrate in 60 mL of sterile water at room temperature (25 ± 2 °C) with stirring.
-
Preservative Addition (Optional): If required, add a suitable preservative, such as a paraben concentrate, and mix thoroughly.
-
Final Volume Adjustment: Gradually add a suitable vehicle, such as polyethylene glycol 400 (PEG 400), while constantly stirring, until a final volume of 100 mL is reached.
-
Storage: Transfer the solution to a light-resistant, airtight glass container and store at 5 ± 2 °C.
Protocol 2: Intravenous Anesthesia in Rats
This protocol is based on a study demonstrating the analgesic efficacy of intravenous chloral hydrate.[15][16]
-
Solution Preparation: Prepare a 0.1 g/mL (100 mg/mL) solution of chloral hydrate in sterile phosphate-buffered saline (PBS).
-
Induction (Optional): Anesthesia may be induced with an inhalant anesthetic like isoflurane to facilitate intravenous catheter placement.
-
Initial Bolus: Administer an intravenous bolus dose of 200 mg/kg of the chloral hydrate solution.
-
Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion at a rate of 150 mg/kg per hour.
-
Monitoring: Throughout the procedure, monitor the depth of anesthesia by checking for a lack of reflexive withdrawal to a paw pinch. Also, monitor vital signs such as heart rate and respiration. Maintain core body temperature at approximately 37°C using a heating pad.
Visualizations
References
- 1. Related Videos - Risk factors for chloral hydrate sedation failure in pediatric patients: a retrospective analysis [visualize.jove.com]
- 2. Risk factors for chloral hydrate sedation failure in pediatric patients: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ekja.org [ekja.org]
- 4. Risk factors for chloral hydrate sedation failure in pediatric patients: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 9. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 10. GB2614972A - Stable composition of chloral hydrate - Google Patents [patents.google.com]
- 11. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. gv-solas.de [gv-solas.de]
- 14. A pathophysiological study of abdominal organs following intraperitoneal injections of chloral hydrate in rats: comparison between two anaesthesia protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intravenous chloral hydrate anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. unav.edu [unav.edu]
- 18. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 2-Chloroethane-1,1-diol (Chloral Hydrate)
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the dissolution of 2-Chloroethane-1,1-diol, commonly known as chloral hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
A1: this compound, with the preferred IUPAC name 2,2,2-Trichloroethane-1,1-diol, is more widely known as chloral hydrate.[1] It is a geminal diol that appears as a colorless solid.[1] It is highly soluble in water and ethanol.[1][2] It is also freely soluble in diethyl ether and soluble in various other organic solvents.[1][2][3]
Q2: Are there alternative solvents for dissolving chloral hydrate?
A2: Yes, besides water and ethanol, several other solvents can be used. These include acetone, methyl ethyl ketone, and benzene.[1][3] It is also slightly soluble in solvents like carbon tetrachloride, toluene, and petroleum ether.[3] The choice of solvent will depend on the specific requirements of your experiment, such as desired concentration, compatibility with other reagents, and downstream applications.
Q3: My chloral hydrate solution has a strong, disagreeable odor. What could be the cause?
A3: Chloral hydrate can decompose under certain conditions. If the solution is basic, it can undergo the haloform reaction, decomposing into chloroform and formate.[1][4] The perceptible odor might be that of chloroform or other degradation byproducts.[2] It is crucial to control the pH of the solution to prevent this degradation.[4]
Q4: I'm observing incomplete dissolution or precipitate formation in my aqueous solution. What should I do?
A4: First, ensure you have not exceeded the solubility limit of chloral hydrate in water, which is very high (approximately 660 g/100 mL).[1] If solubility is not the issue, check the pH of your water. Using a slightly acidic or neutral pH can help prevent decomposition into less soluble byproducts. Gentle warming and stirring can also aid dissolution, but avoid temperatures approaching its boiling point (98°C), where it decomposes.
Q5: What are the critical safety precautions when handling chloral hydrate and its solutions?
A5: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid contact with skin and eyes.[6] Store chloral hydrate in a tightly closed container in a cool, dry place, away from incompatible materials like strong acids, bases, and oxidizing agents.[7]
Alternative Solvents and Solubility Data
The following table summarizes the solubility of this compound (chloral hydrate) in various common and alternative solvents.
| Solvent | Formula | Solubility | Reference |
| Water | H₂O | Very Soluble (~660 g/100 mL) | [1] |
| Ethanol | C₂H₅OH | Freely Soluble | [1][2] |
| Diethyl Ether | (C₂H₅)₂O | Freely Soluble | [1][2] |
| Acetone | C₃H₆O | Soluble | [3] |
| Methyl Ethyl Ketone | C₄H₈O | Soluble | [3] |
| Benzene | C₆H₆ | Soluble | [1][3] |
| Carbon Tetrachloride | CCl₄ | Slightly Soluble | [3] |
| Toluene | C₇H₈ | Slightly Soluble | [3] |
| Petroleum Ether | - | Slightly Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution
-
Materials : this compound (solid), deionized water, volumetric flask, magnetic stirrer, and stir bar.
-
Procedure :
-
Weigh the desired amount of solid this compound in a clean, dry beaker.
-
Add a portion of the total required volume of deionized water to the beaker.
-
Place the beaker on a magnetic stirrer with a stir bar and stir until the solid is fully dissolved. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution if necessary.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask.
-
Rinse the beaker with small portions of the remaining deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.
-
For an example from literature, dissolve 1.0 g of chloral hydrate in 2 mL of water for a concentrated solution.[2]
-
Protocol 2: Preparation of Hoyer's Solution (for Microscopy)
This protocol is commonly used for clearing and mounting biological specimens.[8]
-
Materials : this compound (250 g), gum arabic (19 g), glycerol (12 g), water (75 mL).
-
Procedure :
-
Gently warm the water in a suitable container.
-
Slowly add the gum arabic while stirring to prevent clumping.
-
Once the gum arabic is dissolved, slowly add the this compound and continue stirring until it is completely dissolved.
-
Finally, add the glycerol and stir until the solution is homogeneous.
-
Store the solution in a tightly sealed container.
-
Troubleshooting Guide
Encountering issues during dissolution? Follow this workflow to diagnose and solve common problems.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. Chloral Hydrate Seed Clearing [protocols.io]
Technical Support Center: Minimizing Byproducts in the Chlorination of Ethylene Glycol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chlorination of ethylene glycol derivatives.
Troubleshooting Guide
Unwanted byproduct formation is a common challenge in organic synthesis. This guide provides a structured approach to identifying and resolving issues related to the chlorination of ethylene glycol derivatives.
Issue 1: High Levels of Dichloroethane Formation
The formation of 1,2-dichloroethane is a primary concern, as it represents an over-chlorination of the ethylene glycol derivative.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Chlorine Concentration | Reduce the molar ratio of the chlorinating agent to the ethylene glycol derivative. A phased addition of the chlorinating agent can also help maintain a low instantaneous concentration. | A decrease in the formation of the dichlorinated byproduct and an increase in the selectivity for the desired monochlorinated product. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can increase the rate of the second chlorination step.[1][2] | Reduced rate of over-chlorination, leading to a higher yield of the target compound. |
| Inappropriate Catalyst | Screen different Lewis acid catalysts. Some catalysts may have a higher selectivity for monochlorination. For instance, catalysts containing cobalt, manganese, and iron compounds with a zinc promoter have been shown to be effective.[3] | Identification of a catalyst that favors the formation of the desired product over dichloroethane. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like GC-MS or TLC and stop the reaction once the desired product concentration is maximized. | Prevents the conversion of the desired monochlorinated product into the dichlorinated byproduct. |
Issue 2: Formation of Oligomeric Byproducts (e.g., Diethylene Glycol Derivatives)
The reaction of the initial ethylene glycol derivative with the chlorinated product or another molecule of the starting material can lead to the formation of dimers and other oligomers.[4]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Substrate Concentration | Use a more dilute solution of the ethylene glycol derivative. This reduces the probability of intermolecular reactions. | Lower yields of oligomeric byproducts. |
| Incorrect Order of Reagent Addition | Add the ethylene glycol derivative to the chlorinating agent and catalyst mixture. This ensures that the substrate is always in the presence of an excess of the chlorinating agent, favoring the desired reaction. | Minimized side reactions leading to oligomerization. |
| Suboptimal pH | For reactions involving hypochlorous acid, controlling the pH is crucial. An acidic pH can promote dehydration and subsequent oligomerization. Maintain a neutral or slightly basic pH if the reaction chemistry allows. | Reduced formation of ether linkages and oligomeric byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the chlorination of ethylene glycol derivatives?
A1: The most common byproducts are typically 1,2-dichloroethane (from over-chlorination) and oligomeric species such as diethylene glycol derivatives.[4][5] The formation of other chlorinated species is also possible depending on the specific derivative and reaction conditions.
Q2: How can I control the selectivity between mono- and di-chlorination?
A2: Controlling the stoichiometry of the reactants is the most critical factor. Using a limited amount of the chlorinating agent relative to the ethylene glycol derivative will favor monochlorination. A study on the chlorination of ethylene carbonate, an ethylene glycol derivative, demonstrated that a lower ratio of chlorine gas to the substrate resulted in significantly higher selectivity for the monochlorinated product.[6]
Q3: What is the role of a catalyst in this reaction?
A3: In many chlorination reactions of alcohols, a Lewis acid catalyst is used to activate the hydroxyl group, making it a better leaving group.[7] Catalysts can also influence the selectivity of the reaction. For the chlorination of ethylene glycol, catalysts composed of cobalt, manganese, and iron compounds with a zinc promoter have been reported to effectively catalyze the reaction towards chloroethanol.[3]
Q4: Does the reaction temperature significantly impact byproduct formation?
A4: Yes, temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but can also decrease selectivity by promoting side reactions and over-chlorination.[1][2] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q5: Can the solvent choice affect the reaction outcome?
A5: The choice of solvent can influence the solubility of reactants and intermediates, which in turn can affect reaction rates and byproduct formation. An inert solvent that does not react with the chlorinating agent is typically preferred.
Data Presentation
Table 1: Effect of Reactant Ratio on the Selectivity of Monochlorination of Ethylene Carbonate
This table is based on data from the photochlorination of ethylene carbonate, a cyclic derivative of ethylene glycol, and illustrates the principle of controlling selectivity through stoichiometry.[6]
| Entry | Equivalents of Cl₂ | Conversion of Ethylene Carbonate (%) | Selectivity for Monochloroethylene Carbonate (%) |
| 1 | 0.17 | 9 | >99 |
| 2 | 0.23 | 12 | 96 |
| 3 | 0.45 | 21 | 91 |
| 4 | 1.00 | 39 | 89 |
| 5 | 1.97 | 61 | 86 |
| 6 | 3.09 | 76 | 84 |
Experimental Protocols
The following are example protocols for the chlorination of ethylene glycol based on a patented method.[3] These should be adapted and optimized for specific ethylene glycol derivatives and laboratory conditions.
Protocol 1: Low-Temperature Chlorination
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Preparation: In a suitable reactor, mix 1000 kg of ethylene glycol with 5 kg of an active catalyst (e.g., a mix of cobalt, manganese, and iron compounds with a zinc promoter).
-
Reaction: Control the reaction system's temperature at 60°C.
-
Chlorination: Pass excess hydrogen chloride (HCl) gas through the mixture at a flow rate of 75.87 Nm³/h for 5 hours. The molar ratio of the total HCl gas to ethylene glycol should be approximately 1.05:1.
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Workup: Condense the tail gas and absorb any unreacted HCl using a sodium hydroxide (NaOH) solution.
-
Catalyst Recovery: After the reaction, filter the product to recover the active catalyst, which can be washed, dried, and activated for recycling.
Protocol 2: Medium-Temperature Chlorination
-
Preparation: In a reactor, combine 1000 kg of ethylene glycol and 5 kg of the active catalyst.
-
Reaction: Maintain the reaction temperature at 70°C.
-
Chlorination: Introduce excess HCl gas at a flow rate of 47.42 Nm³/h for 8 hours.
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Workup: Condense the tail gas and neutralize unreacted HCl with a 5% NaOH solution.
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Catalyst Recovery: Filter the reaction mixture to recover the catalyst for reuse.
Protocol 3: Higher-Temperature Chlorination
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Preparation: Charge a reactor with 1000 kg of ethylene glycol and 10 kg of the active catalyst.
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Reaction: Set and control the reaction temperature at 80°C.
-
Chlorination: Pass excess HCl gas at a flow rate of 63.23 Nm³/h for 6 hours.
-
Workup: Condense the tail gas and absorb the remaining HCl in an NaOH solution.
-
Catalyst Recovery: Separate the catalyst from the product mixture via filtration for subsequent regeneration and reuse.
Visualizations
Caption: Reaction pathways and troubleshooting logic.
Caption: General experimental workflow for chlorination.
References
- 1. Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for producing chloroethanol and dichloroethane through ethylene glycol chlorination - Eureka | Patsnap [eureka.patsnap.com]
- 4. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 5. chegg.com [chegg.com]
- 6. High-speed C–H chlorination of ethylene carbonate using a new photoflow setup - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - chlorination of ethylene glycol - Powered by XMB 1.9.11 [sciencemadness.org]
troubleshooting contamination issues in 2-Chloroethane-1,1-diol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloroethane-1,1-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The primary methods for synthesizing this compound are the hydration of chloroacetaldehyde, the direct halogenation of ethylene glycol derivatives using reagents like thionyl chloride, and the controlled hydrolysis of 1,1,2-trichloroethane.[1]
Q2: How stable is this compound?
A2: While many geminal diols are unstable, this compound is stabilized by the electron-withdrawing chlorine atom.[1] Its stability is intermediate between the unstable hydrate of acetaldehyde and the highly stable chloral hydrate.[1] However, it can be susceptible to decomposition at elevated temperatures (above 50°C).[1]
Q3: What is the relationship between this compound and chloroacetaldehyde?
A3: this compound is the hydrate of chloroacetaldehyde.[1] The formation from chloroacetaldehyde and water is a reversible equilibrium process.[1]
Q4: Why are anhydrous conditions important in some synthesis routes?
A4: When using chlorinating agents like thionyl chloride (SOCl₂), anhydrous conditions are critical to prevent the hydrolysis of the reagent and to avoid side reactions that can lead to the formation of unwanted diols or ethers.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My synthesis of this compound from ethylene glycol and thionyl chloride resulted in a very low yield. What could be the cause?
-
Answer: Low yields in this synthesis are often attributed to several factors:
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Temperature Control: The reaction is exothermic and the product is sensitive to heat. It is crucial to maintain a low temperature, typically between 0-10°C, to minimize decomposition of the diol.[1]
-
Reagent Purity and Ratio: Ensure that the thionyl chloride is of high purity and that a 1:1 molar ratio with ethylene glycol is used for complete conversion.[1]
-
Moisture Contamination: The presence of water will consume the thionyl chloride and lead to side reactions. Using an anhydrous solvent like dichloromethane or ether is essential.[1]
-
Issue 2: Presence of Significant Impurities in the Final Product
-
Question: After my synthesis, spectroscopic analysis (NMR, GC-MS) shows multiple unexpected peaks. What are the likely impurities and how can I avoid them?
-
Answer: The presence of impurities can stem from side reactions or decomposition.
-
Unreacted Starting Materials: Incomplete reaction can leave behind ethylene glycol or chloroacetaldehyde. Optimizing reaction time and stoichiometry can mitigate this.
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Side-Products from Non-Anhydrous Conditions: If moisture is present, byproducts such as diols or ethers can form.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
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Decomposition Products: If the reaction temperature was too high, the diol may have decomposed. Strict temperature control is vital.[1]
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Over-chlorination: In syntheses involving chlorination, di- or tri-chlorinated byproducts can form. Careful control of the chlorinating agent's stoichiometry is necessary.[2]
-
Issue 3: Product Decomposes During Work-up or Purification
-
Question: My product appears to be forming, but I lose a significant amount during purification. How can I improve its stability during isolation?
-
Answer: this compound's stability is limited, particularly by heat.
-
Avoid High Temperatures: During solvent removal or distillation, keep the temperature as low as possible. Use a rotary evaporator with a low-temperature water bath.
-
pH Control: During aqueous work-up, maintain a neutral or mildly acidic pH (pH 7-8) to prevent elimination reactions that are favored under alkaline conditions.[1]
-
Purification Method: Consider purification methods that do not require heating, such as column chromatography on silica gel at room temperature or recrystallization from an appropriate solvent system at low temperatures.[3]
-
Experimental Protocols
Protocol 1: Synthesis via Chlorination of Ethylene Glycol with Thionyl Chloride
This protocol is based on the direct halogenation route.[1]
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, dissolve ethylene glycol in an anhydrous solvent such as dichloromethane. Cool the flask to 0-5°C using an ice bath.
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Reaction: Slowly add a stoichiometric equivalent (1:1 molar ratio) of thionyl chloride (SOCl₂) to the cooled solution via the dropping funnel over a period of 1-2 hours.
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Temperature Control: Throughout the addition, carefully monitor the internal temperature and ensure it does not exceed 10°C.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at the same low temperature for an additional 2-3 hours.
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Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Reaction Parameters for Ethylene Glycol Chlorination
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Minimizes decomposition of the this compound product.[1] |
| Solvent | Anhydrous Dichloromethane or Ether | Prevents hydrolysis of thionyl chloride and side reactions.[1] |
| Molar Ratio | 1:1 (Ethylene Glycol:Thionyl Chloride) | Ensures complete conversion of the starting material.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
Table 2: Potential Contaminants and Identification Methods
| Contaminant | Potential Cause | Suggested Analytical Method |
| Chloroacetaldehyde | Incomplete hydration or decomposition | GC-MS, ¹H NMR |
| Ethylene Glycol | Incomplete reaction | ¹H NMR, IR Spectroscopy |
| Di- or Tri-chlorinated Species | Excess chlorinating agent | GC-MS |
| Ethers/Polymers | Presence of water, high temperature | ¹H NMR, ¹³C NMR |
Visualizations
Caption: Synthesis pathway for this compound from ethylene glycol.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Refining Purification Techniques for 2-Chloroethane-1,1-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2-Chloroethane-1,1-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield or Decomposition During Purification
Question: I am experiencing low yields and suspect decomposition of my this compound sample during purification. What are the likely causes and how can I mitigate this?
Answer:
Low yields and decomposition are common challenges in the purification of geminal diols like this compound due to their inherent instability and the equilibrium with their corresponding aldehyde and water.[1][2][3][4] The presence of a chlorine atom, an electron-withdrawing group, does lend some stability to the gem-diol form of this compound compared to simpler gem-diols.[5]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermal Decomposition | Avoid high temperatures during purification. If using distillation, perform it under vacuum to lower the boiling point. For solvent removal, use a rotary evaporator at low temperatures. |
| Acid or Base Catalyzed Decomposition | The equilibrium between the gem-diol and chloroacetaldehyde can be catalyzed by acids or bases.[3] Ensure all glassware is neutral and that any solvents used are free from acidic or basic impurities. |
| Reversion to Aldehyde | Removal of water can shift the equilibrium back to the starting chloroacetaldehyde.[1][2][3] Purification methods should be chosen to minimize water removal if the diol is the desired product. |
| Oxidation | While less common, oxidation can be a concern. Purging with an inert gas like nitrogen or argon can help prevent this. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a water or oil bath. The temperature should be kept as low as possible to achieve distillation.
-
Collection: Collect the purified this compound in a receiving flask cooled with an ice bath.
Issue 2: Incomplete Separation of Impurities
Question: I am struggling to separate this compound from starting materials and byproducts. What purification techniques are most effective?
Answer:
The choice of purification technique depends on the nature of the impurities. Common impurities can include unreacted chloroacetaldehyde, water, and side-products from the synthesis.
Recommended Purification Methods:
| Method | Description | Best For Removing |
| Column Chromatography | This is a versatile technique for separating compounds based on their polarity.[6][7] For this compound, a polar stationary phase like silica gel is suitable. | Unreacted starting materials, non-polar byproducts. |
| Recrystallization | If the product is a solid at room temperature or can be crystallized from a suitable solvent, this can be a highly effective method for achieving high purity. | Impurities with different solubility profiles. |
| Azeotropic Distillation | This can be used to remove water by adding a solvent that forms an azeotrope with water.[8] | Excess water from the reaction mixture. |
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a non-polar solvent like hexane to create a slurry and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient will help to separate the compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions using a technique like Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my this compound sample?
A1: Several analytical techniques can be used to assess the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can be used to quantify the purity and detect any volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): This technique is suitable for separating non-volatile compounds and can be used to determine the purity of the sample.
Q2: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?
A2: While specific shifts can vary depending on the solvent and other conditions, general expected regions are:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.7 | Doublet | -CH₂Cl |
| ¹H | ~5.4 | Triplet | -CH(OH)₂ |
| ¹H | ~5.5-6.5 | Broad Singlet | -OH |
| ¹³C | ~50 | -CH₂Cl | |
| ¹³C | ~90 | -CH(OH)₂ |
Q3: What are the key safety precautions when working with this compound?
A3: this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[5]
Visualizing Purification Workflows
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Troubleshooting Flowchart for Low Yield
Caption: A flowchart to diagnose and resolve issues of low product yield during purification.
References
Technical Support Center: 2-Chloroethane-1,1-diol (Chloral Hydrate) Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for managing temperature control during the synthesis of 2-Chloroethane-1,1-diol, the stable hydrated form of chloral, commonly known as chloral hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of chloral hydrate from ethanol?
A1: The synthesis of chloral hydrate via the chlorination of ethanol is not performed at a single optimal temperature but rather involves a carefully controlled temperature progression. The reaction is typically initiated at a low temperature, around 0°C, and is gradually increased to as high as 90°C.[1] This staged approach is crucial for controlling the exothermic reaction and minimizing the formation of impurities.
Q2: Why is it critical to start the chlorination of ethanol at a low temperature?
A2: Starting the reaction at a low temperature (e.g., in an ice bath) is a critical safety measure.[2] The initial stages of chlorination are highly exothermic and can be vigorous.[3] Maintaining a low temperature helps to prevent the reaction from becoming uncontrollable, which could otherwise lead to a dangerous ignition of the ethanol.[3]
Q3: What are the consequences of improper temperature control during the synthesis?
A3: Improper temperature control can lead to several undesirable outcomes, including:
-
Low Yields: The formation of side products increases at incorrect temperatures, reducing the overall yield of chloral hydrate.[3]
-
Formation of Impurities: A significant issue is the formation of byproducts such as chloral acetal, ethyl monochloroacetate, ethyl dichloroacetate, and other lipids, sometimes referred to as "black oil".[4]
-
Runaway Reactions: Poor temperature management, especially in the initial phase, can lead to a rapid, uncontrolled reaction, posing a significant safety hazard.[3]
Q4: How does reaction time relate to temperature during the synthesis?
A4: The total reaction time is inversely related to the reaction temperature but must be balanced with safety and selectivity. A typical synthesis can take anywhere from 18 to 72 hours.[3] A common procedure involves holding the reaction at specific temperature stages for several hours each before proceeding to the next, higher temperature.[3]
Q5: Are there any catalysts that can influence the reaction temperature and time?
A5: Yes, catalysts are sometimes used to facilitate the reaction. Antimony trichloride and ferric chloride are known to catalyze the chlorination process, which can influence the required temperature profile and potentially shorten the overall reaction time.[1][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | The initial reaction temperature was too high, leading to side reactions. The temperature was not increased sufficiently in the later stages to drive the reaction to completion. | Ensure the initial chlorination begins at or below 10°C.[5] Follow a staged temperature increase protocol, ensuring the final stage reaches 80-90°C to complete the chlorination.[3] |
| Dark Brown or Black Reaction Mixture ("Black Oil") | The reaction temperature was elevated too quickly, promoting the formation of condensation and oxidation byproducts.[4] | Maintain a slow and gradual increase in temperature. The use of hydrochloric acid in the reaction medium can help suppress these side reactions and improve temperature control. |
| Reaction Becomes Uncontrollable (Runaway Reaction) | Inadequate cooling during the initial, highly exothermic phase of chlorine addition.[3] | Immediately cease the addition of chlorine gas. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a calcium chloride brine coil or a large ice bath).[3] For future runs, reduce the rate of chlorine introduction. |
| Evolution of Unwanted Gases (e.g., Ethyl Chloride) | The temperature of the reaction mixture is too high during the initial stages. | Maintain the temperature below 30°C for the first several hours of chlorination to minimize the formation of volatile byproducts.[3] |
| Final Hydration Step is Overly Exothermic | The temperature of the anhydrous chloral is too high when water is added. | Cool the anhydrous chloral before the addition of water. The temperature during the conversion to chloral hydrate should be maintained below 70°C.[3] |
Experimental Protocols and Data
Staged Temperature Protocol for Ethanol Chlorination
This protocol is synthesized from common industrial practices for producing chloral hydrate.
-
Initial Chlorination (Stage 1):
-
Intermediate Chlorination (Stage 2):
-
Allow the reaction temperature to gradually rise to 60°C.
-
Continue the chlorination at this temperature for an additional 3 to 5 hours.[3]
-
-
Final Chlorination (Stage 3):
-
Workup and Hydration:
-
After chlorination is complete, the crude chloral is typically treated with an equal volume of concentrated sulfuric acid to decompose intermediates like chloral alcoholate.[3]
-
The anhydrous chloral is then distilled from the acid layer.
-
To form the hydrate, the theoretical amount of water is carefully added to the distilled chloral, ensuring the temperature of the mixture does not exceed 70°C.[3]
-
Quantitative Temperature Data Summary
| Synthesis Stage | Temperature Range | Duration | Notes |
| Initial Chlorination | 0°C to < 30°C | 3 - 5 hours | Critical for safety and preventing side reactions.[3] |
| Intermediate Chlorination | ~60°C | 3 - 5 hours | Gradually increases the reaction rate.[3][5] |
| Final Chlorination | 80°C to 90°C | Until completion (several hours) | Drives the reaction to completion.[1][3] |
| Hydration of Chloral | < 70°C | During addition of water | Controls the exothermic hydration process.[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of chloral hydrate synthesis from ethanol, emphasizing the temperature control at each step.
Caption: Workflow for Chloral Hydrate Synthesis.
Troubleshooting Logic
This flowchart provides a logical path for troubleshooting common temperature-related issues during the synthesis.
Caption: Troubleshooting Temperature Control Issues.
References
- 1. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. US2478152A - Preparation of chloral and chloral hydrate - Google Patents [patents.google.com]
- 4. CN112374966B - Preparation method of chloral hydrate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to 2-Chloroethane-1,1-diol and Other Halogenated Diols for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between halogenated diols is crucial for advancing organic synthesis and drug design. This guide provides a comprehensive comparison of 2-Chloroethane-1,1-diol with its fluoro- and bromo-analogs, focusing on their physicochemical properties, stability, and synthesis. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key synthetic methods.
Introduction to Halogenated Diols
Halogenated geminal diols, characterized by two hydroxyl groups attached to the same carbon atom which also bears a halogenated methyl group, are intriguing molecules with unique properties. Their stability and reactivity are significantly influenced by the nature of the halogen atom. While gem-diols are often transient intermediates in aqueous solutions of aldehydes, the presence of electron-withdrawing halogens can stabilize the diol form.[1][2] This guide focuses on this compound and its comparison with 2-Fluoroethane-1,1-diol and 2-Bromoethane-1,1-diol to elucidate the impact of halogen substitution on their chemical behavior.
Physicochemical Properties: A Comparative Overview
The choice of a halogenated diol in a synthetic pathway or as a pharmacophore can be guided by its intrinsic physicochemical properties. The following table summarizes key computed properties for this compound, 2-Fluoroethane-1,1-diol, and 2-Bromoethane-1,1-diol, providing a basis for selection and further experimental investigation.
| Property | 2-Fluoroethane-1,1-diol | This compound | 2-Bromoethane-1,1-diol |
| Molecular Formula | C₂H₅FO₂[3] | C₂H₅ClO₂ | C₂H₅BrO₂[4] |
| Molecular Weight ( g/mol ) | 80.06[3] | 96.51 | 140.96[4] |
| XLogP3-AA | - | -0.1[5] | - |
| Hydrogen Bond Donor Count | 2 | 2[5] | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2[5] | 2 |
| Rotatable Bond Count | 1 | 1[5] | 1 |
| Exact Mass | 80.027356[3] | 95.997807 | 139.94729 |
| Topological Polar Surface Area (Ų) | 40.5 | 40.5[5] | 40.5 |
Note: Most of the available data is computed and sourced from chemical databases. Experimental values may vary.
Stability of Halogenated Geminal Diols
Geminal diols exist in equilibrium with their corresponding aldehydes in aqueous solutions. The stability of the diol form is significantly enhanced by the presence of electron-withdrawing groups on the adjacent carbon.[6] This is due to the inductive effect of the halogen, which destabilizes the carbonyl group of the aldehyde, thus shifting the equilibrium towards the hydrated gem-diol form.
The stability of the halogenated ethanediols is expected to follow the order of the electronegativity of the halogen:
2-Fluoroethane-1,1-diol > this compound > 2-Bromoethane-1,1-diol
This trend suggests that the highly electronegative fluorine atom provides the greatest stabilizing effect on the gem-diol structure.
Caption: Equilibrium between an aldehyde and its corresponding geminal diol.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these compounds in research.
Synthesis of this compound (Chloroacetaldehyde Hydrate)
Method 1: Hydration of Chloroacetaldehyde
This is the most direct method for preparing this compound.[1]
-
Materials: Chloroacetaldehyde, deionized water.
-
Procedure:
-
Carefully add chloroacetaldehyde to an equimolar amount of cold deionized water with stirring.
-
The reaction is typically rapid and exothermic. Maintain the temperature below 20°C using an ice bath.
-
The resulting aqueous solution contains this compound in equilibrium with chloroacetaldehyde. For many applications, this solution can be used directly.
-
To obtain a more concentrated or solid sample, the water can be removed under reduced pressure at a low temperature to avoid decomposition.
-
Method 2: Chlorination of Ethylene Glycol Derivatives
This method involves the synthesis of the diol from a readily available starting material.[1]
-
Materials: Ethylene glycol, thionyl chloride (SOCl₂), anhydrous diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve ethylene glycol in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux gently for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by vacuum distillation or recrystallization.
-
Caption: Synthetic pathway for this compound via hydration.
Reactivity and Applications
The halogenated diols are versatile intermediates in organic synthesis. The presence of both hydroxyl and halo-functional groups allows for a range of chemical transformations. They can undergo reactions typical of alcohols, such as esterification and etherification, while the carbon-halogen bond can participate in nucleophilic substitution and reduction reactions.[1]
The differential reactivity of the C-X bond (where X = F, Cl, Br) is a key factor in their synthetic utility. The C-Br bond is the most labile and readily undergoes nucleophilic displacement, while the C-F bond is the most robust. This allows for selective transformations in molecules containing different halogens.
In drug development, the incorporation of a halogenated diol moiety can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical pharmacokinetic parameters.[7]
Conclusion
The choice between this compound and its fluoro- and bromo-analogs depends on the specific requirements of the research application. The fluoro-derivative offers the highest stability, while the bromo- and chloro-derivatives provide greater reactivity at the carbon-halogen bond. This guide provides the foundational information necessary for researchers to make informed decisions and to facilitate the use of these valuable synthetic building blocks. Further experimental investigation into the quantitative reactivity and biological activities of these compounds is warranted to fully explore their potential.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 2-Bromoethane-1,1-diol | C2H5BrO2 | CID 21901480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloroethane-1,1-diol | C2H5ClO2 | CID 22925662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
Unveiling the Reactivity of 2-Chloroethane-1,1-diol: A Comparative Guide for Chemical Intermediates
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides a comprehensive validation of the reactivity of 2-chloroethane-1,1-diol as a reactive intermediate, comparing its performance with viable alternatives through experimental data and detailed protocols.
This compound, the hydrate of chloroacetaldehyde, serves as a significant intermediate in various organic transformations. Its reactivity is of considerable interest due to the presence of both a geminal diol and a chlorinated alkyl chain, offering unique synthetic possibilities. This guide delves into its performance in key reaction types, namely nucleophilic substitution and reductive cleavage, and presents a comparative analysis with other relevant intermediates.
Comparative Analysis of Reactivity
To objectively assess the utility of this compound, its reactivity is compared against its parent aldehyde, chloroacetaldehyde, and the more heavily halogenated analogue, 2,2,2-trichloroethane-1,1-diol (chloral hydrate).
Performance in Chlorination Reactions
A key study on the kinetics of haloacetaldehyde formation through the chlorination of acetaldehyde provides valuable insights into the relative reactivity of these compounds. The reaction rates, as indicated by their half-lives, demonstrate a clear trend.
| Intermediate | Relative Half-Life | Implied Reactivity |
| This compound (as Chloroacetaldehyde) | Shortest | Highest |
| Dichloroacetaldehyde | Short | High |
| Acetaldehyde | Long | Moderate |
| 2,2,2-Trichloroethane-1,1-diol (Chloral Hydrate) | Longest | Lowest |
Table 1: Comparative reactivity of acetaldehyde and its chlorinated derivatives in chlorination reactions. The data indicates that chloroacetaldehyde (the dehydrated form of this compound) is the most reactive species.[1][2]
This data suggests that the single electron-withdrawing chlorine atom in this compound significantly activates the molecule towards further reaction, making it a more reactive intermediate compared to both its non-halogenated counterpart and the sterically hindered and electronically deactivated chloral hydrate.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of this compound and a general procedure for evaluating its reactivity in nucleophilic substitution.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via the hydration of chloroacetaldehyde.
Materials:
-
Chloroacetaldehyde (aqueous solution, typically 40-50%)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, place the aqueous solution of chloroacetaldehyde.
-
Cool the flask in an ice bath to control any potential exothermic processes.
-
The chloroacetaldehyde in the aqueous solution exists in equilibrium with its hydrated form, this compound. For many applications, this aqueous solution can be used directly.[4][5]
-
To obtain a more concentrated or isolated form, azeotropic distillation with a suitable solvent like toluene can be employed to remove water.[5] However, for most laboratory-scale reactions where the diol is an intermediate, the commercially available aqueous solution is sufficient.
Protocol 2: Comparative Nucleophilic Substitution with an Amine
Objective: To compare the rate of nucleophilic substitution of the chlorine atom in this compound with that of a non-halogenated analogue.
Materials:
-
This compound (aqueous solution)
-
Ethane-1,2-diol (as a non-halogenated control)
-
Aniline (or other suitable amine nucleophile)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure miscibility)
-
Reaction vessels (e.g., vials or small flasks)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Prepare two sets of reaction mixtures. In one set, combine a known concentration of this compound with the amine nucleophile in the chosen solvent system.
-
In the second set, combine the same concentration of ethane-1,2-diol with the amine nucleophile under identical solvent and temperature conditions.
-
Initiate the reactions simultaneously by adding the nucleophile.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched samples using a suitable analytical technique to determine the concentration of the starting materials and the product(s).
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
-
Compare the rates to assess the relative reactivity of the chlorinated versus non-chlorinated diol.
Signaling Pathways and Logical Relationships
The reactivity of this compound as an intermediate can be visualized in the context of a typical synthetic pathway.
Caption: A diagram illustrating the formation of this compound and its subsequent reactions.
Experimental Workflow for Reactivity Comparison
A logical workflow is essential for conducting a comparative study of intermediate reactivity.
Caption: A flowchart outlining the key steps in a comparative reactivity study of chemical intermediates.
References
- 1. Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 4. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthesis Methods for 2-Chloroethane-1,1-diol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloroethane-1,1-diol, a geminal diol of interest, can be synthesized through various methodologies. This guide provides a comparative analysis of the primary synthesis routes, supported by experimental data, to aid in the selection of the most suitable method based on desired outcomes such as yield, purity, and reaction conditions.
Two principal strategies for the synthesis of this compound have been identified: the direct halogenation of ethylene glycol and the hydration of chloroacetaldehyde. Each approach presents distinct advantages and challenges in terms of reagent handling, reaction control, and product isolation.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative metrics for the different synthesis methods of this compound.
| Synthesis Method | Reagents | Temperature | Reaction Time | Yield (%) | Purity/Selectivity |
| Direct Halogenation | |||||
| Thionyl Chloride | Ethylene glycol, SOCl₂ | 0-5°C | Not Specified | 72% | High |
| Hydrochloric Acid Gas | Ethylene glycol, HCl (gas) | 40-50°C | 12-24 hours | 55% | Moderate |
| Hydration | |||||
| Hydration of Chloroacetaldehyde | Chloroacetaldehyde, Water | Room Temp. | Not Specified | High (in solution) | High (in equilibrium) |
Detailed Experimental Protocols
Direct Halogenation of Ethylene Glycol
This approach involves the direct conversion of one of the hydroxyl groups of ethylene glycol to a chloride, followed by rearrangement to the geminal diol. The choice of chlorinating agent is critical to the success of this method.
1. Thionyl Chloride Method
This method is reported to provide a higher yield and selectivity under milder conditions compared to the use of hydrochloric acid gas.
-
Reaction: Ethylene glycol is treated with thionyl chloride (SOCl₂) at a controlled low temperature.
-
Procedure: In a typical laboratory setup, ethylene glycol is cooled to 0-5°C in a suitable anhydrous solvent. Thionyl chloride is then added dropwise while maintaining the low temperature. The reaction is allowed to proceed to completion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be removed from the reaction mixture.
-
Work-up and Purification: Following the reaction, the mixture is carefully quenched and subjected to extraction and purification processes, such as distillation or chromatography, to isolate the this compound. The high selectivity of this method simplifies the purification process.
2. Hydrochloric Acid Gas Method
An alternative to thionyl chloride is the use of gaseous hydrogen chloride. This method generally requires more forcing conditions and results in a lower yield and selectivity.
-
Reaction: Gaseous hydrogen chloride is bubbled through ethylene glycol at an elevated temperature.
-
Procedure: Ethylene glycol is heated to 40-50°C, and a stream of dry HCl gas is passed through it for an extended period, typically 12 to 24 hours. The reaction progress is monitored until the desired conversion is achieved.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The product is then isolated through extraction and purified. The moderate selectivity may necessitate more rigorous purification steps to remove byproducts, such as 2-chloroethanol and bis(2-chloroethyl) ether.
Hydration of Chloroacetaldehyde
This method relies on the equilibrium between chloroacetaldehyde and its hydrate, this compound, in an aqueous solution. The presence of the electron-withdrawing chlorine atom makes the geminal diol form more stable compared to the hydrate of acetaldehyde.
-
Reaction: Chloroacetaldehyde is dissolved in water, establishing an equilibrium that favors the formation of this compound.
Signaling Pathways and Experimental Workflows
To visualize the decision-making process for selecting a synthesis method, the following diagram illustrates a logical workflow based on experimental priorities.
Caption: Decision workflow for synthesis method selection.
Conclusion
The synthesis of this compound can be effectively achieved through direct halogenation of ethylene glycol or hydration of chloroacetaldehyde. For applications requiring a high yield of isolated, pure product, the thionyl chloride method is demonstrably superior, offering a 72% yield with high selectivity under mild conditions. While the hydrochloric acid gas method provides an alternative, it results in a lower yield and selectivity. The hydration of chloroacetaldehyde is a straightforward method for preparing an aqueous solution of the diol, but the isolation of the pure, solid product is not well-documented and may be challenging due to the equilibrium nature of the reaction. The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, balancing the need for product purity and yield against considerations of reagent handling and process complexity.
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloroethane-1,1-diol
This guide provides a detailed comparison of cross-validated analytical methods for the quantification of 2-Chloroethane-1,1-diol. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this compound. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and implementation.
Introduction to this compound
This compound is the hydrate of chloroacetaldehyde and is the more stable form in aqueous solutions.[1][2][3] Chloroacetaldehyde itself is a highly reactive electrophilic compound used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[4] Due to its potential toxicity and mutagenicity, monitoring its presence and concentration is critical.[5] Analytical methods typically measure the total concentration, as chloroacetaldehyde and its hydrate forms (monomer and dimer) are detected as a single peak in chromatographic systems.[1][6] This guide compares two distinct analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) and Differential Pulse Polarography.
Experimental Protocols
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is based on the established OSHA Method 76 and NIOSH Method S11 for analyzing chloroacetaldehyde in air samples.[1][2][6]
1. Sample Collection and Preparation:
-
Collection: Air samples are collected by drawing a known volume of air (recommended 7.5 L at 0.5 L/min) through a glass sampling tube containing silica gel (520 mg front section, 260 mg backup section).[1] Upon receipt at the laboratory, collected samples must be stored in a freezer.[1]
-
Desorption: The front and backup sections of the silica gel are transferred to separate vials. 2.0 mL of acetonitrile is added to each vial.[1] The vials are sealed and allowed to desorb for 30 minutes with occasional shaking.
2. Instrumentation and Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with an Electron Capture Detector (ECD) is used.
-
Column: A 30 m x 0.32 mm ID fused silica column with a 1.0 µm film of DB-1701 or equivalent.
-
Injection: 1.0 µL injection with a 1 to 10 split ratio.[1]
-
Temperatures:
-
Injector: 200°C
-
Detector: 250°C
-
Column: Isothermal at 70°C
-
-
Gases: 95% Argon / 5% Methane carrier gas.
-
Quantification: An external standard calibration curve is prepared by injecting standards of known chloroacetaldehyde concentrations.
Method 2: Differential Pulse Polarography
This method provides an alternative electrochemical approach for the determination of chloroacetaldehyde.[5]
1. Sample Collection and Preparation:
-
Collection: Samples are collected on silica gel tubes, similar to the GC-ECD method.
-
Desorption & Derivatization: The silica gel is transferred to a vial with 2.0 mL of a supporting electrolyte-derivatizing solution. This solution consists of 0.1 M semicarbazide hydrochloride, 0.1 M acetate buffer (pH 4.5), and 0.002% Triton X-100.
-
Reaction: The mixture is heated in a water bath at 80°C for 10 minutes with occasional shaking to facilitate the formation of the semicarbazone derivative.[5] The sample is then cooled to room temperature.
2. Instrumentation and Analysis:
-
Polarograph: A differential pulse polarograph is used for analysis.
-
Electrodes: A standard three-electrode system (e.g., dropping mercury electrode, Ag/AgCl reference electrode, platinum wire auxiliary electrode).
-
Analysis: The solution is decanted into a 10-mL polarographic cell and purged with nitrogen for 5 minutes.
-
Scan Parameters: The potential is scanned from -0.7 V to -1.5 V (vs. Ag/AgCl).[5]
-
Quantification: The peak height of the resulting polarogram is proportional to the concentration of the chloroacetaldehyde-semicarbazone derivative. Quantification is performed using a standard calibration curve.
Quantitative Data Comparison
The performance of each method is summarized below. The data for the GC-ECD method is extensively documented by OSHA, while the data for the polarography method is derived from its initial feasibility study.[1][5]
| Performance Parameter | GC-ECD (OSHA Method 76) | Differential Pulse Polarography |
| Limit of Detection (LOD) | 17.1 pg per injection[1][2] | Not explicitly stated, but sensitive enough for air analysis[5] |
| Limit of Quantification (LOQ) | 0.513 µg per sample (21.3 ppb)[1][2] | Working range suitable for 1 ppm air concentration[5] |
| Precision | Pooled Coefficient of Variation: 0.0063[2] | Not explicitly stated |
| Accuracy / Recovery | > 90.4% after 17-day storage test[2] | Not explicitly stated |
| Standard Error of Estimate | 7.67% at the target concentration[1] | Not explicitly stated |
Cross-Validation Workflow
A cross-validation workflow is essential to compare the performance of two different analytical methods. The goal is to determine if the data generated by each method is comparable and reliable.
Caption: Workflow for cross-validating two distinct analytical methods.
Conclusion
Both GC-ECD and Differential Pulse Polarography are viable methods for the quantification of this compound (as chloroacetaldehyde).
-
GC-ECD is a highly sensitive and thoroughly validated method, supported by extensive documentation from regulatory bodies like OSHA.[1][2] It demonstrates excellent precision and a very low limit of detection.[1][2] This method is ideal for applications requiring high sensitivity and regulatory compliance.
-
Differential Pulse Polarography presents a competitive alternative that is relatively inexpensive and has a short setup time.[5] While the provided documentation lacks the extensive validation metrics of the GC-ECD method, it is shown to be effective for monitoring workplace air concentrations and may be advantageous in laboratories where chromatographic equipment is less available.[5]
The choice between these methods will depend on the specific requirements of the analysis, including required sensitivity, sample matrix, available equipment, and regulatory context. For robust comparison, a formal cross-validation study using identical sample sets, as outlined in the workflow diagram, is recommended.
References
In Vivo Comparative Analysis of 2-Chloroethane-1,1-diol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of 2-Chloroethane-1,1-diol and its primary metabolites, chloroacetaldehyde, 2-chloroethanol, and chloroacetic acid. The information presented is supported by experimental data to facilitate informed decisions in research and development. This compound is the hydrate of chloroacetaldehyde and is expected to readily convert to chloroacetaldehyde in an aqueous environment. Therefore, for the purpose of this in vivo comparison, this compound is considered to be biologically equivalent to chloroacetaldehyde.
Metabolic Pathway of this compound
In vivo, this compound is anticipated to exist in equilibrium with its dehydrated form, chloroacetaldehyde. The metabolism of these compounds primarily proceeds through oxidation and conjugation pathways. 2-Chloroethanol is oxidized to chloroacetaldehyde, which is then further oxidized to chloroacetic acid.[1][2] Chloroacetaldehyde can also be detoxified by conjugation with glutathione.[3]
References
Evaluating the Long-Term Stability of 2-Chloroethane-1,1-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the long-term stability of 2-Chloroethane-1,1-diol against relevant alternatives. The focus is on establishing a robust experimental protocol to generate comparative data, essential for applications in research and drug development where chemical integrity over time is paramount.
Introduction to the Stability of this compound
This compound, the hydrate of chloroacetaldehyde, is a geminal diol whose stability is enhanced by the electron-withdrawing nature of the adjacent chlorine atom.[1] However, its inherent reactivity, particularly the potential for reductive cleavage of the carbon-chlorine bond, raises questions about its long-term stability under various storage conditions.[1] Understanding the degradation pathways and kinetics is crucial for its reliable use as a reactive intermediate or model compound in physical organic chemistry.[1] This guide outlines a comparative study to assess its stability profile against other halogenated diols.
Selection of Alternative Compounds for Comparison
To provide a meaningful comparison, a selection of alternative halogenated diols is proposed. These alternatives are chosen to elucidate the effects of different halogens and their positions on the stability of the geminal diol structure.
Table 1: Proposed Compounds for Comparative Stability Study
| Compound Name | CAS Number | Rationale for Inclusion |
| This compound | 15873-56-0 | Primary compound of interest. |
| 2-Bromoethane-1,1-diol | N/A | To evaluate the effect of a different, more labile halogen on stability. |
| 2,2-Dichloroethane-1,1-diol | N/A | To assess the impact of an additional electron-withdrawing group on the same carbon. |
| 1-Chloroethane-1,1-diol | 22925662-4 | To compare the stability when the halogen is on the same carbon as the diol.[2] |
| Propane-2,2-diol | 57-16-9 | A non-halogenated analogue to establish a baseline for diol stability. |
Experimental Protocol for Long-Term Stability Testing
A rigorous, long-term stability study is essential to generate reliable comparative data. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][3]
Study Design
-
Batches: At least three independent batches of each compound should be tested to ensure reproducibility.[3]
-
Container Closure System: All samples should be stored in the same type of container (e.g., amber glass vials with PTFE-lined caps) to minimize variability from packaging.[3]
-
Storage Conditions: Samples will be stored under both accelerated and long-term conditions to predict shelf-life and identify degradation products.[1][3]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency: Samples will be analyzed at predetermined time points.[1][3]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 3, and 6 months
-
Analytical Methodology
A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable primary method.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV at a wavelength appropriate for the compounds and their potential degradation products.
-
Quantification: Purity will be determined by area normalization. A reference standard should be used for initial concentration determination.
-
-
Mass Spectrometry (MS): LC-MS should be used at initial and selected later time points to identify and characterize any degradation products.
-
Spectroscopy (NMR, IR): To confirm the structure of any significant degradation products isolated.
-
Physical Characterization: Appearance, pH (of a solution), and water content (by Karl Fischer titration) should be monitored at each time point.
Data Presentation and Visualization
All quantitative data should be summarized in tables for clear comparison.
Table 2: Example Data Summary for Purity by HPLC (%) under Long-Term Conditions (25°C/60% RH)
| Time (Months) | This compound | 2-Bromoethane-1,1-diol | 2,2-Dichloroethane-1,1-diol | 1-Chloroethane-1,1-diol | Propane-2,2-diol |
| 0 | 99.8 | 99.7 | 99.9 | 99.8 | 99.9 |
| 3 | |||||
| 6 | |||||
| 9 | |||||
| 12 | |||||
| 18 | |||||
| 24 | |||||
| 36 |
Table 3: Example Data Summary for Total Degradation Products (%) by HPLC under Accelerated Conditions (40°C/75% RH)
| Time (Months) | This compound | 2-Bromoethane-1,1-diol | 2,2-Dichloroethane-1,1-diol | 1-Chloroethane-1,1-diol | Propane-2,2-diol |
| 0 | 0.2 | 0.3 | 0.1 | 0.2 | 0.1 |
| 1 | |||||
| 3 | |||||
| 6 |
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative long-term stability study.
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound is expected to involve the loss of water to form chloroacetaldehyde, followed by further reactions such as hydrolysis or elimination.
Caption: Potential degradation pathways for this compound.
Conclusion and Interpretation
The data generated from this comprehensive stability study will allow for a direct comparison of the long-term stability of this compound with its alternatives. Key metrics for comparison will include:
-
The rate of degradation under both long-term and accelerated conditions.
-
The number and identity of degradation products formed.
-
The time to reach a predefined level of degradation (e.g., 5% total impurities).
A compound demonstrating a slower rate of degradation and the formation of fewer, less reactive degradation products would be considered more stable. This empirical data is invaluable for researchers and drug development professionals in selecting the most appropriate compound for their specific application, ensuring the reliability and reproducibility of their work.
References
A Comparative Analysis of the Reactivity of 2-Chloroethane-1,1-diol and Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloroethane-1,1-diol and its more halogenated counterpart, chloral hydrate. Understanding the distinct reactivity profiles of these two geminal diols is crucial for their application in organic synthesis and for elucidating their mechanisms of action and potential toxicities in biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for comparative analysis, and provides visual representations of relevant chemical and metabolic pathways.
Executive Summary
This compound and chloral hydrate, the hydrates of chloroacetaldehyde and trichloroacetaldehyde respectively, exhibit significant differences in their reactivity, primarily governed by the number of chlorine atoms. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon in the corresponding aldehydes, which in turn influences the stability of the geminal diol and its reactivity in various chemical transformations. Chloral hydrate, with three chlorine atoms, is a significantly more stable hydrate and generally displays different reaction kinetics compared to the mono-chlorinated this compound. This guide will delve into these differences with supporting data and methodologies.
Comparative Reactivity and Stability
The primary determinant of the reactivity of these compounds is the electronic effect of the chlorine atoms. The inductive electron withdrawal by the chlorine atoms destabilizes the aldehyde form and favors the hydrated geminal diol. This effect is much more pronounced in chloral hydrate due to the presence of three chlorine atoms.
Qualitative Comparison:
-
This compound: The single chlorine atom provides moderate stabilization to the geminal diol form compared to the hydrate of acetaldehyde. It exists in equilibrium with chloroacetaldehyde in aqueous solutions.
-
Chloral Hydrate: The three electron-withdrawing chlorine atoms strongly stabilize the geminal diol structure, making chloral hydrate a stable, crystalline solid that is readily isolable. The corresponding aldehyde, chloral, is significantly destabilized.[1]
Quantitative Comparison:
A direct comparison of their reactivity towards chlorination has been reported. In a kinetic study, the half-lives of these compounds were determined under specific conditions, highlighting the faster degradation of chloroacetaldehyde.
| Compound | Half-life (at pH 7 and 1 mg/L chlorine) |
| Chloroacetaldehyde | < 1 hour |
| Chloral Hydrate | > 24 hours |
This data is derived from a study on the formation of disinfection by-products and illustrates the relative reactivity towards an electrophilic attack by chlorine.
Experimental Protocols for Reactivity Comparison
To provide a robust comparison of the reactivity of this compound and chloral hydrate, a standardized experimental protocol for a representative reaction is essential. The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent model system to quantify differences in their reactivity.
Proposed Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates of this compound and chloral hydrate in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound (or chloroacetaldehyde solution)
-
Chloral hydrate
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Reaction Mixtures:
-
In two separate, identical round-bottom flasks, prepare solutions of this compound (0.1 M) and chloral hydrate (0.1 M) in ethanol.
-
In a third flask, prepare a 0.1 M solution of malononitrile in ethanol.
-
-
Reaction Initiation:
-
Equilibrate the flasks to a constant temperature (e.g., 25°C) in a water bath.
-
To each of the diol/hydrate solutions, add an equimolar amount of the malononitrile solution.
-
Initiate the reaction by adding a catalytic amount of piperidine (e.g., 0.01 equivalents) to each flask simultaneously. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of acidic ethanol (to neutralize the catalyst).
-
Analyze the concentration of the product (the corresponding α,β-unsaturated dinitrile) using either UV-Vis spectrophotometry (if the product has a distinct chromophore) or HPLC.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rate for both this compound and chloral hydrate from the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity of the two compounds under these conditions.
-
Expected Outcome: Due to the greater electrophilicity of the carbonyl carbon in trichloroacetaldehyde (in equilibrium with chloral hydrate), it is anticipated to react faster with the nucleophilic carbanion generated from malononitrile compared to chloroacetaldehyde (in equilibrium with this compound).
Metabolic Pathways
The metabolism of these compounds is of significant interest to drug development professionals due to potential toxicological implications. Their metabolic fates differ, reflecting their distinct chemical structures.
Metabolic Pathway of this compound (Chloroacetaldehyde)
Chloroacetaldehyde is primarily metabolized in the liver through two main pathways: oxidation and glutathione conjugation.[3] Oxidation by aldehyde dehydrogenase leads to the formation of chloroacetic acid. Alternatively, it can be directly conjugated with glutathione (GSH).[3]
Caption: Metabolic fate of this compound.
Metabolic Pathway of Chloral Hydrate
Chloral hydrate is rapidly metabolized, primarily to trichloroethanol, which is the active hypnotic agent.[3][4][5][6][7] This reduction is catalyzed by alcohol dehydrogenase.[3][4][5] Trichloroethanol can then be conjugated with glucuronic acid or oxidized to trichloroacetic acid.[3][5]
Caption: Metabolic pathway of chloral hydrate.
Conclusion
The reactivity of this compound and chloral hydrate is markedly different, a direct consequence of the degree of halogenation. Chloral hydrate's three chlorine atoms render its hydrate form exceptionally stable and enhance the electrophilicity of the corresponding aldehyde's carbonyl carbon, leading to faster reaction rates in nucleophilic additions like the Knoevenagel condensation. In contrast, this compound is a less stable hydrate and its corresponding aldehyde is less reactive. These differences in chemical reactivity are mirrored in their distinct metabolic pathways, which is a critical consideration in the fields of drug development and toxicology. The provided experimental protocol offers a framework for quantitatively assessing these reactivity differences in a laboratory setting. Further research into the hydration equilibria and reaction kinetics with a broader range of nucleophiles would provide a more complete understanding of these important chemical entities.
References
A Comparative Benchmarking Guide to the Synthesis of 2-Chloroethane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-Chloroethane-1,1-diol, a valuable intermediate in organic synthesis. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, and reaction conditions.
Executive Summary
The synthesis of this compound, a geminal diol, is achievable through several distinct chemical pathways. This guide focuses on three primary routes: the direct halogenation of ethylene glycol, the hydration of chloroacetaldehyde, and the hydrolysis of 1,1-dichloroethane. Our comparative analysis, based on available experimental data, indicates that the direct halogenation of ethylene glycol using thionyl chloride offers the highest reported yield under relatively mild conditions. The hydration of chloroacetaldehyde is a facile process that readily forms the diol in aqueous solutions, though isolation of the pure compound can be challenging due to equilibrium dynamics. The hydrolysis of 1,1-dichloroethane is a viable route to the geminal diol; however, the product is often unstable and readily converts to the corresponding aldehyde, making this method more suitable for the synthesis of ethanal.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.
| Synthetic Route | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Purity |
| Direct Halogenation | Ethylene glycol, Thionyl chloride | 0–5 | Not Specified | 72%[1] | High Selectivity[1] |
| Ethylene glycol, HCl (gas) | 40–50 | 12-24 hours | 55%[1] | Moderate Selectivity[1] | |
| Hydration | Chloroacetaldehyde, Water | Ambient | Rapid | High (in solution) | Equilibrium Mixture |
| Hydrolysis | 1,1-Dichloroethane, aq. KOH | Boiling | Not Specified | Intermediate | Prone to dehydration |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Direct Halogenation of Ethylene Glycol
This method involves the direct conversion of ethylene glycol to this compound using a chlorinating agent.
a) Using Thionyl Chloride:
-
Materials: Ethylene glycol, Thionyl chloride (SOCl₂), suitable anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a fume hood, dissolve ethylene glycol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified period.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as distillation or chromatography.
-
b) Using Hydrochloric Acid Gas:
-
Materials: Ethylene glycol, Hydrochloric acid (HCl) gas.
-
Procedure:
-
Place ethylene glycol in a reaction vessel equipped with a gas inlet tube and a stirrer.
-
Heat the ethylene glycol to 40–50 °C.
-
Bubble dry HCl gas through the heated ethylene glycol for 12–24 hours.
-
Monitor the reaction progress.
-
After the reaction, neutralize the excess HCl with a suitable base.
-
Isolate and purify the product.
-
Hydration of Chloroacetaldehyde
This route relies on the equilibrium between chloroacetaldehyde and its hydrate, this compound, in the presence of water. Chloroacetaldehyde readily forms its hydrate in aqueous solutions.[2] Commercial aqueous solutions of chloroacetaldehyde often exist as a mixture of the monomer and dimer hydrates.
-
Materials: Chloroacetaldehyde, Water.
-
Procedure:
-
Dissolve chloroacetaldehyde in water. The geminal diol forms spontaneously.
-
The equilibrium between the aldehyde and the diol can be influenced by temperature and concentration.
-
Isolation of the pure diol from the aqueous solution can be challenging due to the reversible nature of the reaction. Techniques such as azeotropic distillation with a suitable solvent may be employed to remove water and shift the equilibrium.
-
Hydrolysis of 1,1-Dichloroethane
This method involves the nucleophilic substitution of the chlorine atoms in 1,1-dichloroethane with hydroxyl groups.
-
Materials: 1,1-Dichloroethane, Aqueous Potassium Hydroxide (KOH).
-
Procedure:
-
In a round-bottom flask, combine 1,1-dichloroethane with an aqueous solution of KOH.
-
Heat the mixture to boiling under reflux.
-
The hydrolysis reaction proceeds to form the geminal diol, this compound.
-
It is important to note that this geminal diol is often unstable under these conditions and readily eliminates a molecule of water to form ethanal (acetaldehyde). Therefore, this method is more commonly used for the synthesis of the aldehyde. Isolating the diol intermediate would require careful control of reaction conditions and immediate trapping or derivatization.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships of the discussed methods.
Caption: Synthetic workflows for this compound.
References
A Comparative Analysis of 2-Chloroethane-1,1-diol's Influence on Nucleophilic Substitution Mechanisms
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Reactivity of a Unique Geminal Diol
This guide provides a comparative study of 2-Chloroethane-1,1-diol and its effects on different reaction mechanisms, particularly nucleophilic substitution (SN1 and SN2). Due to the limited availability of direct comparative experimental data for this specific compound, this analysis is built upon fundamental principles of physical organic chemistry, comparing its expected reactivity with the well-understood ethylene glycol. This guide aims to provide a predictive framework for researchers designing synthetic pathways or studying reaction kinetics involving halogenated diols.
Introduction to this compound
This compound is a geminal diol, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom. The presence of an electron-withdrawing chlorine atom on the adjacent carbon significantly influences the stability and reactivity of the diol. Unlike simple gem-diols which are often unstable and exist in equilibrium with their corresponding aldehydes, the inductive effect of the chlorine atom stabilizes the diol form of this compound, making it a more persistent species for study.[1][2] This stability is intermediate between the highly unstable hydrate of acetaldehyde and the very stable chloral hydrate, positioning this compound as a key compound for investigating the electronic effects on geminal diol chemistry.[1]
Comparative Effects on SN1 and SN2 Reaction Mechanisms
Nucleophilic substitution reactions are fundamental in organic synthesis. The following sections compare the expected influence of this compound and ethylene glycol on the unimolecular (SN1) and bimolecular (SN2) substitution pathways.
SN2 Reaction Mechanism: A Comparative View
The SN2 reaction is a single-step process where a nucleophile attacks the substrate, and the leaving group departs simultaneously. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Expected Performance of this compound vs. Ethylene Glycol in SN2 Reactions:
| Feature | This compound | Ethylene Glycol | Rationale |
| Rate of Reaction | Slower | Faster | The electron-withdrawing chlorine atom in this compound reduces the electron density on the carbon bearing the leaving group, making it less electrophilic and thus less susceptible to nucleophilic attack. |
| Steric Hindrance | Higher | Lower | The presence of the chlorine atom, although on the adjacent carbon, can contribute to slightly greater steric bulk around the reaction center compared to a hydrogen atom in ethylene glycol, potentially hindering the backside attack of the nucleophile. |
| Solvent Effects | Similar to other polar protic solvents | Acts as a typical polar protic solvent | Both molecules can act as solvents and can solvate the nucleophile and the leaving group through hydrogen bonding, which generally slows down SN2 reactions. |
Experimental Protocol: A Proposed Kinetic Study of an SN2 Reaction
Objective: To compare the rate of reaction of a model substrate (e.g., methyl iodide) with a nucleophile (e.g., sodium thiophenoxide) in the presence of this compound versus ethylene glycol as the solvent.
Materials:
-
Methyl iodide
-
Sodium thiophenoxide
-
This compound (anhydrous)
-
Ethylene glycol (anhydrous)
-
Anhydrous diethyl ether (for quenching)
-
Standard solutions for Gas Chromatography (GC) analysis
Procedure:
-
Prepare two sets of reaction vessels, each containing a solution of sodium thiophenoxide in either this compound or ethylene glycol at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known concentration of methyl iodide to each vessel.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a vial containing anhydrous diethyl ether and a small amount of a quenching agent (e.g., a dilute acid to neutralize the thiophenoxide).
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product (methyl phenyl sulfide) and the remaining methyl iodide.
-
Plot the concentration of the product versus time for both reaction conditions.
-
Determine the initial rate of reaction for both solvents by calculating the slope of the initial linear portion of the concentration-time graph.
-
Compare the initial rates to determine the relative effect of each diol on the SN2 reaction rate.
Visualization of the SN2 Pathway:
Caption: A generalized SN2 reaction mechanism.
SN1 Reaction Mechanism: A Comparative View
The SN1 reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. The reaction rate is dependent only on the concentration of the substrate.
Expected Performance of this compound vs. Ethylene Glycol in SN1 Reactions:
| Feature | This compound | Ethylene Glycol | Rationale |
| Rate of Reaction | Slower | Faster | The electron-withdrawing chlorine atom destabilizes the adjacent carbocation intermediate formed in the rate-determining step, thus increasing the activation energy and slowing down the reaction. |
| Carbocation Stability | Destabilized | Stabilized (relative to the chloro-substituted analog) | The inductive effect of the chlorine atom withdraws electron density from the positively charged carbon, making the carbocation less stable. |
| Solvent Polarity | Higher | Lower | The presence of the chlorine atom increases the overall polarity of this compound, which could favor the ionization step. However, the electronic destabilization of the carbocation is likely the dominant effect. |
Experimental Protocol: A Proposed Solvolysis Study of an SN1 Reaction
Objective: To compare the rate of solvolysis of a model tertiary substrate (e.g., tert-butyl chloride) in this compound versus ethylene glycol.
Materials:
-
tert-Butyl chloride
-
This compound
-
Ethylene glycol
-
Indicator solution (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution for titration
Procedure:
-
Prepare two sets of reaction flasks, each containing a solution of tert-butyl chloride in either this compound or ethylene glycol at a constant temperature (e.g., 25°C).
-
The solvolysis reaction will produce HCl as a byproduct.
-
Method A (Indicator): Add a few drops of an indicator to each flask. Record the time it takes for a color change to occur, indicating the production of a certain amount of acid.
-
Method B (Titration): At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in a known volume of a solvent like acetone. Titrate the produced HCl with a standardized solution of sodium hydroxide.
-
Plot the concentration of HCl produced versus time for both solvents.
-
Determine the initial rate of reaction for both by calculating the slope of the initial linear portion of the graph.
-
Compare the rates to evaluate the effect of each diol on the SN1 reaction rate.
Visualization of the SN1 Pathway:
Caption: A generalized SN1 reaction mechanism.
Summary of Predicted Effects and Data Comparison
The following table summarizes the predicted comparative effects of this compound and ethylene glycol on nucleophilic substitution reactions based on established chemical principles.
| Reaction Type | Parameter | This compound | Ethylene Glycol | Predicted Quantitative Relationship |
| SN2 | Reaction Rate | Slower | Faster | Rate(Ethylene Glycol) > Rate(this compound) |
| Electrophilicity of Substrate Carbon | Decreased | Unchanged | - | |
| SN1 | Reaction Rate | Slower | Faster | Rate(Ethylene Glycol) > Rate(this compound) |
| Carbocation Stability | Destabilized | Unaffected (relative to chloro-derivative) | Stability(Carbocation in EG) > Stability(Carbocation in 2-CED) |
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to be a less favorable medium for both SN1 and SN2 reactions compared to ethylene glycol. The strong electron-withdrawing inductive effect of the chlorine atom is the primary determinant of this behavior. In SN2 reactions, it reduces the electrophilicity of the reaction center, while in SN1 reactions, it destabilizes the crucial carbocation intermediate.
The provided experimental protocols offer a framework for empirically verifying these predictions. For researchers in synthetic and medicinal chemistry, understanding these electronic effects is crucial for solvent selection and for designing reaction conditions that favor a desired mechanistic pathway. Further experimental investigation is warranted to quantify these effects and to explore the full synthetic potential of this unique halogenated geminal diol.
References
Safety Operating Guide
Proper Disposal of 2-Chloroethane-1,1-diol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-chloroethane-1,1-diol, a halogenated organic compound.
For researchers, scientists, and drug development professionals, adherence to correct disposal procedures is a critical component of the experimental workflow. This guide outlines the necessary safety precautions, personal protective equipment (PPE), and the logistical steps for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
A minimum level of PPE is required when handling this compound to prevent skin and eye contact, as well as inhalation of any potential vapors.[1][2][3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Hand Protection: Nitrile gloves are recommended for handling this compound.[1] All disposable gloves are permeable to some extent, so it is crucial to change them immediately if contamination is suspected.[2]
-
Body Protection: A fully buttoned, chemical-resistant lab coat should be worn.[1][2] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be considered.[3]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound follows the established guidelines for halogenated organic waste.[4][5] The primary principle is the strict segregation of halogenated compounds from other waste streams to ensure appropriate treatment and to prevent dangerous reactions.
-
Waste Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5]
-
Carefully transfer the this compound waste into the designated container. Avoid mixing it with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals.[6] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[6]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids, bases, and strong oxidizing agents.[7]
-
Ensure the storage area is designated for hazardous waste and is secure.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[4][8][9] This method is effective for destroying the organic compound and managing the resulting acidic gases.
-
Quantitative Data Summary
While specific toxicological and environmental data for this compound are not extensively documented, the table below summarizes its known physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₂H₅ClO₂ | [10] |
| Molecular Weight | 96.51 g/mol | [1] |
| CAS Number | 15873-56-0 | [1] |
| Synonyms | 2-Chloro-1,1-ethanediol, Chloroacetaldehyde hydrate | [10] |
| Appearance | Not specified; likely a solid or liquid | |
| Solubility | Likely mobile in the environment due to its water solubility. | [7] |
| Disposal Classification | Halogenated Organic Waste | [4] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuation and Notification:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
-
Containment and Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE as described above.
-
Contain the spill using absorbent pads or other inert absorbent material.
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
-
Decontamination:
-
Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous chemical spills.
-
-
Waste Disposal:
-
The collected spill debris is considered hazardous waste and must be disposed of following the same procedure as for liquid this compound waste.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. research.arizona.edu [research.arizona.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2-Chloroethane-1,1-diol
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 2-Chloroethane-1,1-diol (CAS No: 15873-56-0), also known as chloroacetaldehyde hydrate. Due to its nature as the hydrate of the toxic and irritant chloroacetaldehyde, stringent safety protocols are mandatory to ensure personnel safety and operational integrity. The following guidance is synthesized from safety data for this compound and its closely related, and more extensively documented, chemical analogs, chloral hydrate and chloroacetaldehyde.
I. Personal Protective Equipment (PPE)
The primary hazards associated with this compound and its anhydrous form, chloroacetaldehyde, include acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is essential.
A. Eye and Face Protection:
-
Mandatory: Chemical safety goggles with side shields are required at all times when handling this compound.
-
Recommended for Splash Hazard: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
B. Skin Protection:
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A chemical-resistant lab coat is required.[5] For tasks with a higher potential for exposure, consider a chemical-resistant apron or suit.
C. Respiratory Protection:
-
Engineering Controls: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Respirator: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
II. Quantitative Safety Data Summary
For clarity and rapid risk assessment, the following table summarizes key safety parameters derived from data on chloroacetaldehyde, the anhydrous form of this compound.
| Parameter | Value | Reference Compound | Source |
| OSHA PEL-C (Ceiling) | 1 ppm (3 mg/m³) | Chloroacetaldehyde | [6] |
| NIOSH REL-C (Ceiling) | 1 ppm (3 mg/m³) | Chloroacetaldehyde | [6] |
| ACGIH TLV-C (Ceiling) | 1 ppm (3 mg/m³) | Chloroacetaldehyde | [6] |
| IDLH (Immediately Dangerous to Life or Health) | 45 ppm | Chloroacetaldehyde | [6] |
III. Operational and Disposal Plans
A. Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control potential release of HCl vapors.[5]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][7] Keep containers tightly closed. Storage in amber glass bottles under an inert atmosphere (e.g., Nitrogen or Argon) at 4°C is recommended to inhibit decomposition.[5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[8]
B. Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
C. Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in general waste.
IV. Logical Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde [cdc.gov]
- 5. This compound | 15873-56-0 | Benchchem [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
